Product packaging for Tert-butyl 4-(cyanomethyl)cinnamate(Cat. No.:CAS No. 120225-74-3)

Tert-butyl 4-(cyanomethyl)cinnamate

Cat. No.: B026235
CAS No.: 120225-74-3
M. Wt: 243.30 g/mol
InChI Key: UHGFRQZECZHVKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)cinnamate, also known as this compound, is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B026235 Tert-butyl 4-(cyanomethyl)cinnamate CAS No. 120225-74-3

Properties

IUPAC Name

tert-butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGFRQZECZHVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700580
Record name tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-74-3
Record name tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its diverse derivatives stand as a testament to nature's ingenuity in chemical design. Found abundantly in various plants, these compounds have long been recognized for their therapeutic properties. Modern scientific inquiry has further illuminated their potential, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of cinnamic acid derivatives, offering a valuable resource for researchers and professionals in drug discovery and development.[1][2][3][4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cinnamic acid derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines, including breast, colon, lung, prostate, and leukemia.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer progression.[5][6]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various cinnamic acid derivatives has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected cinnamic acid derivatives against different human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5A-549 (Lung)10.36[7][8]
Compound 1A-549 (Lung)11.38[8]
Compound 9A-549 (Lung)11.06[8]
Compound 4iiHT-29 (Colon)>100[9]
Compound 4iiA-549 (Lung)>100[9]
Compound 4iiOAW-42 (Ovarian)>100[9]
Compound 4iiMDA-MB-231 (Breast)>100[9]
Compound 4iiHeLa (Cervical)>100[9]
Cinnamic Acid-Harmine Hybrid (Compound 36d, 36e, 36f)HepG2 (Liver)Not Specified[5]
Caffeic Acid Phenethyl Ester (CAPE) & TamoxifenMCF-7 (Breast)Not Specified[10]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)Not Specified[10]
Compound 55pBel7402 (Hepatocellular Carcinoma)0.85[11]
Compound 55pBel7402/5-FU (Drug-resistant Hepatocellular Carcinoma)2.09[11]
Compound 55gBel7402 (Hepatocellular Carcinoma)1.03[11]
Compound 55gBel7402/5-FU (Drug-resistant Hepatocellular Carcinoma)2.17[11]
Staurosporine (Control)HL60 (Leukemia)7.48[5]
Compound 4HL60 (Leukemia)8.09[5]
Staurosporine (Control)MCF-7 (Breast)3.06[5]
Compound 4MCF-7 (Breast)3.26[5]
Staurosporine (Control)A549 (Lung)3.7[5]
Compound 4A549 (Lung)9.34[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] This conversion results in a color change that can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of approximately 8 x 10³ cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a further 24-48 hours.[13]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[3][13]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[1][14]

Key Signaling Pathway Inhibition

A primary mechanism underlying the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6.[1] Cinnamic acid derivatives can inhibit the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Additionally, some derivatives modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also involved in inflammatory responses.[2][15] For instance, trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway.[2]

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates p38 p38 MAPK NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) CAD Cinnamic Acid Derivatives CAD->IKK Inhibits CAD->p38 Modulates NFkB_n->ProInflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory effect of cinnamic acid derivatives on lipoxygenase (LOX), a key enzyme in the inflammatory pathway, is a common measure of their anti-inflammatory potential.

DerivativeSoybean Lipoxygenase IC50 (µM)Reference
Compound 4iiPotent Inhibitor (IC50 not specified)[9]
Compound 1i>100[9]
Compound 2i>100[9]
Compound 1a66[16]
Compound 2b (S isomer)6[16]
NDGA (Control)0.45[16]
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of soybean lipoxygenase, which catalyzes the oxidation of linoleic acid.

Principle: Lipoxygenase activity is determined by measuring the formation of hydroperoxides from linoleic acid, which can be detected by an increase in absorbance at 234 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a solution of soybean lipoxygenase (e.g., 1500 U/mL) in the borate buffer.[1]

    • Prepare a 2 mM solution of linoleic acid sodium salt in water.[1]

    • Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mM).[1]

  • Assay Mixture: In a cuvette, combine 840 µL of borate buffer, 100 µL of the lipoxygenase solution, and 10 µL of the test compound solution (or DMSO for control). Pre-incubate the mixture for 5 minutes at 25°C.[1]

  • Reaction Initiation: Start the reaction by adding 50 µL of the linoleic acid solution to the cuvette.[1]

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for 100 seconds using a spectrophotometer.[1]

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the test compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Cinnamic acid and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[17] Their mechanisms of action include disruption of cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[1]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference | |---|---|---| | Cinnamic Acid | Staphylococcus aureus | High (256 to 4096) |[12] | | p-Coumaric Acid | Staphylococcus aureus | High (256 to 4096) |[12] | | Ferulic Acid | Staphylococcus aureus | High (256 to 4096) |[12] | | DM2 | Staphylococcus aureus | 16-64 | | | DM8 | Enterococcus faecium | 32 (MIC50) |[4] | | 4-Methoxycinnamic acid | Bacteria and Fungi | 50.4 - 449 µM |[18] | | Sinapic acid | Staphylococcus aureus | 558 µM |[18] | | 4-Chlorocinnamic acid | E. coli | 708 µM |[18] | | 4-Chlorocinnamic acid | B. subtilis | 708 µM |[18] | | Butyl cinnamate | Candida albicans | 626.62 µM |[19] | | 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM |[20] |

Experimental Protocol: Antibiofilm Activity against Staphylococcus epidermidis

This assay evaluates the ability of a compound to inhibit the formation of biofilms by S. epidermidis.

Principle: Biofilm formation is quantified by staining the adherent biomass with crystal violet. The amount of stained biofilm is proportional to the absorbance measured.

Procedure:

  • Bacterial Culture: Inoculate a fresh colony of S. epidermidis into Tryptic Soy Broth (TSB) and incubate overnight at 37°C.[21]

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB.[21]

  • Treatment and Incubation: In a 96-well plate, add 200 µL of the diluted bacterial culture to each well. Add the test compounds at various concentrations. Include a vehicle control. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[22]

  • Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[22]

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.[22]

  • Washing: Remove the crystal violet solution and wash the wells again with PBS.

  • Solubilization: Add 200 µL of 95% ethanol or 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: A reduction in absorbance in the treated wells compared to the control indicates antibiofilm activity.

Antioxidant Activity: Neutralizing Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[9][17][20] They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage.[2][9]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

DerivativeDPPH Scavenging IC50 (µg/mL)Reference
Cinnamic Acid0.18[16]
Acetylated Cinnamic Acid0.16[16]
Vitamin C (Standard)0.12[16]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A common ratio is 1:1 (v/v).[7]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[23]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[7] A blank containing only methanol and a control containing the DPPH solution and methanol (without the test compound) should also be measured.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100 The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

Cinnamic acid and its derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, underscore their significant pharmacological potential. The structure-activity relationship studies are crucial in guiding the synthesis of more potent and selective derivatives.[3] While in vitro studies have provided compelling evidence of their efficacy, further in vivo investigations and clinical trials are necessary to translate these promising findings into tangible clinical applications. The continued exploration of this remarkable class of natural compounds holds great promise for addressing a wide range of human diseases.

References

Role of the tert-butyl group in molecular stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the tert-Butyl Group in Molecular Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a quaternary alkyl substituent, is a cornerstone of modern organic and medicinal chemistry. Its distinct steric bulk and electronic properties impart unique characteristics to molecules, profoundly influencing their stability, reactivity, and conformational preferences. This technical guide provides a comprehensive analysis of the multifaceted roles of the tert-butyl group. It delves into the principles of steric hindrance, electronic effects, and conformational locking, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The applications of this versatile functional group in organic synthesis, materials science, and particularly in drug design and development are explored, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

Core Principles: The Influence of the tert-Butyl Group

The tert-butyl group, with its central quaternary carbon bonded to three methyl groups, exerts its influence primarily through two mechanisms: its significant size (steric effects) and its ability to donate electron density (electronic effects).

Steric Hindrance: The Bulky Guardian

The most defining feature of the tert-butyl group is its large, three-dimensional structure. This steric bulk physically obstructs the space around a reactive center, a phenomenon known as steric hindrance.[1] This hindrance is not merely a passive blockade but an active determinant of molecular reactivity and selectivity.

  • Kinetic Stabilization: The tert-butyl group is widely used for the kinetic stabilization of compounds.[2][3] By shielding a reactive functional group, it can prevent or significantly slow down unwanted reactions, such as oxidation or decomposition.[2] For example, 2,6-di-tert-butylphenol is a common antioxidant where the bulky groups protect the phenolic hydroxyl from radical attack.[1]

  • Reaction Selectivity: Steric hindrance can be exploited to control the regioselectivity of reactions. In electrophilic aromatic substitution on tert-butylbenzene, the bulky group sterically disfavors attack at the ortho positions, leading to a higher proportion of the para product.[4]

  • Inhibition of Reaction Pathways: The SN2 reaction, which requires a backside attack on a carbon center, is severely hindered by a tert-butyl group. Consequently, tertiary alkyl halides like tert-butyl chloride do not undergo SN2 reactions. Instead, they favor SN1 and E1 pathways that proceed through a stable carbocation intermediate.[5]

Steric_Hindrance cluster_0 Steric Hindrance by tert-Butyl Group RX R-X Nu Nu: Nu->Blocked tBu t-Bu Reaction_Center Reaction Center

Caption: Steric hindrance from a tert-butyl group blocking nucleophilic attack.

Electronic Effects: An Electron-Donating Powerhouse

The tert-butyl group is an electron-donating group through two primary electronic effects:

  • Inductive Effect (+I): The alkyl groups are less electronegative than the sp² or sp-hybridized carbons they are often attached to, leading to a net donation of electron density through the sigma bonds.[6]

  • Hyperconjugation: The sigma bonds of the C-H and C-C bonds within the tert-butyl group can overlap with an adjacent empty or partially filled p-orbital (e.g., in a carbocation or a transition state). This delocalization of electrons stabilizes the molecule. The tert-butyl group, with its nine C-H bonds, is a potent hyperconjugative donor.[7][8]

These electron-donating properties are crucial for stabilizing reactive intermediates. The high stability of the tert-butyl carbocation is a classic example, making it readily formed in SN1 and E1 reactions.[5][8]

Conformational Locking: Enforcing Molecular Shape

In cyclic systems, particularly cyclohexanes, the steric bulk of the tert-butyl group plays a critical role in determining the molecule's conformation. Due to severe 1,3-diaxial steric strain, a tert-butyl group strongly disfavors the axial position.[9] The energy penalty for an axial tert-butyl group is so high (approximately 11.4 kJ/mol) that the cyclohexane ring is effectively "locked" in a chair conformation where the tert-butyl group occupies an equatorial position.[10][11] This conformational locking is a powerful tool in stereoselective synthesis, as it fixes the spatial orientation of other substituents on the ring.[12]

Conformational_Locking Ring Flip Equilibrium cluster_axial Axial Conformer (High Energy) cluster_equatorial Equatorial Conformer (Low Energy) Axial t-Bu (Axial) Strain 1,3-Diaxial Strain Axial->Strain Causes Equilibrium Axial->Equilibrium Equatorial t-Bu (Equatorial) Equilibrium->Equatorial

Caption: Conformational equilibrium of tert-butylcyclohexane.

Quantitative Data on tert-Butyl Group Effects

The influence of the tert-butyl group can be quantified through various thermodynamic and kinetic parameters.

Table 1: Thermodynamic and Conformational Data
ParameterValueSignificanceReference(s)
A-Value ~5.0 kcal/mol (~21 kJ/mol)Measures the free energy difference between axial and equatorial conformers in cyclohexane. The large value confirms the strong preference for the equatorial position.[10]
C-H Bond Dissociation Energy (BDE) ~100 kcal/molThe C-H bonds in a tert-butyl group are strong and sterically hindered, making them relatively unreactive towards radical abstraction.[13][14]
Enthalpy of Formation (Gas Phase)
4-tert-butylphenol-187.3 ± 3.3 kJ/molProvides fundamental data for understanding the thermodynamic stability of substituted phenols.[15]
2,6-di-tert-butylphenol-272.0 ± 4.0 kJ/molIllustrates the energetic contribution of multiple tert-butyl substitutions.[15]
Table 2: Kinetic and Reactivity Data
ReactionSubstituentRelative RateObservation & RationaleReference(s)
Electrophilic Nitration H (Benzene)1Baseline for comparison.[4]
CH₃ (Toluene)~25Activating due to induction and hyperconjugation.[4]
C(CH₃)₃ (t-Butylbenzene)~16Activating, but slightly less than methyl. Steric hindrance at ortho positions leads to high para selectivity (79.5%).[4]
Solvolysis of Benzyl Chlorides 2,4,6-trimethyl5,500Significant rate increase due to electronic stabilization from three methyl groups.[16]
2,4,6-tri-t-butyl14,300Unexpectedly high reactivity attributed to "steric acceleration," where strain in the ground state is released in the transition state.[16]
Hydrolysis of tert-butyl formate (TBF) pH 7, 22°Ct½ = 5 daysThe neutral hydrolysis pathway is relatively slow.[17]
pH 11, 22°Ct½ = 8 minHydrolysis is significantly accelerated under basic conditions.[17]

Role in Reaction Mechanisms and Synthesis

The unique properties of the tert-butyl group are leveraged in various reaction mechanisms and synthetic strategies.

Stabilization of Intermediates: The SN1/E1 Pathway

As mentioned, tert-butyl halides are classic substrates for SN1 and E1 reactions. The reaction proceeds via a planar, sp²-hybridized tert-butyl carbocation, which is stabilized by the inductive and hyperconjugative effects of the three methyl groups. This stable intermediate allows for reactions with weak nucleophiles (SN1) or elimination of a proton to form an alkene (E1).

SN1_E1_Pathway cluster_workflow tert-Butyl Halide Reactivity Start t-Bu-X Carbocation t-Bu⁺ (Stable Carbocation) Start->Carbocation Loss of X⁻ (Rate-Determining) SN1_Product t-Bu-Nu (SN1 Product) Carbocation->SN1_Product + Nu: E1_Product Isobutylene (E1 Product) Carbocation->E1_Product - H⁺

Caption: SN1/E1 reaction pathway via a stable tert-butyl carbocation.

Protecting Group Chemistry

In multi-step synthesis, it is often necessary to protect a reactive functional group while another part of the molecule is modified. The tert-butyl group is used to form tert-butyl ethers to protect alcohols.[18] These ethers are stable to strong bases and many nucleophiles but can be easily removed under acidic conditions, making them a versatile tool for synthetic chemists.[3]

Protecting_Group_Workflow cluster_logic tert-Butyl Ether as a Protecting Group Alcohol R-OH (Alcohol) Protect Protect Alcohol->Protect Protected_Alcohol R-O-tBu (Protected) Protect->Protected_Alcohol Reaction Perform Desired Reaction Protected_Alcohol->Reaction Intermediate R'-O-tBu Reaction->Intermediate Deprotect Deprotect Intermediate->Deprotect Final_Product R'-OH (Final Product) Deprotect->Final_Product

Caption: Logical workflow for using a tert-butyl protecting group in synthesis.

Applications in Drug Development

The tert-butyl group is a common motif in pharmaceuticals, where it is used to fine-tune a drug candidate's properties.[19]

  • Metabolic Stability: The strong, sterically hindered C-H bonds of a tert-butyl group are less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[20] Incorporating this group can block a metabolically vulnerable site, increasing the drug's half-life. However, the group itself can sometimes be a site of metabolism, typically through hydroxylation.[19]

  • Receptor Specificity and Potency: The bulk of the tert-butyl group can enhance binding affinity by occupying a specific hydrophobic pocket in a target receptor or enzyme. This can increase both the potency and selectivity of the drug. For example, in the cystic fibrosis drug Ivacaftor, one tert-butyl group boosts potency while another improves the pharmacokinetic profile.[19]

  • Improving Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modulate a molecule's solubility and membrane permeability, which are critical for oral bioavailability.

However, its metabolic lability remains a concern. Research has focused on developing metabolically stable bioisosteres, such as the trifluoromethylcyclopropyl group, which mimic the shape and size of the tert-butyl group but are more resistant to oxidative metabolism.[20]

Key Experimental Protocols

Protocol: Synthesis of a tert-Butyl Ether (Alcohol Protection)
  • Objective: To protect a primary alcohol using isobutylene.

  • Reagents: Alcohol, isobutylene (or 2-methylpropene), strong acid catalyst (e.g., H₂SO₄ or a Lewis acid), and an inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the alcohol in the inert solvent.

    • Add a catalytic amount of the strong acid.

    • Cool the mixture (if necessary) and slowly bubble isobutylene gas through the solution or add liquid isobutylene.

    • Allow the reaction to stir at room temperature until completion, monitored by TLC or GC.

    • Quench the reaction with a weak base (e.g., sodium bicarbonate solution).

    • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

  • Mechanism: The acid protonates isobutylene to form the stable tert-butyl carbocation. The alcohol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl ether.[18]

Protocol: Measurement of Solvolysis Rates
  • Objective: To determine the rate of solvolysis for an alkyl halide (e.g., 2,4,6-tri-t-butylbenzyl chloride).

  • Methodology: Conductometric analysis in a solvent mixture (e.g., 80% ethanol-water).

  • Procedure:

    • Prepare a dilute solution of the alkyl halide in the chosen solvent system.

    • Place the solution in a thermostated conductivity cell to maintain a constant temperature.

    • Measure the change in conductivity of the solution over time. The solvolysis reaction produces ions (e.g., H⁺ and Cl⁻), which increase the solution's conductivity.

    • The rate constant (k) is determined by plotting the appropriate function of conductivity versus time (e.g., for a first-order reaction, ln(G∞ - Gt) vs. time, where G is conductivity).

    • Repeat the experiment at several different temperatures to calculate the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.[16]

Protocol: Determination of Redox Potentials
  • Objective: To measure the effect of tert-butyl substitution on the electronic properties of a redox-active molecule.

  • Methodology: Cyclic Voltammetry (CV).

  • Procedure:

    • Prepare a solution of the analyte (e.g., TTF-t-Bu-TAP) in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in CH₂Cl₂).[21]

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential of the working electrode linearly versus time and measure the resulting current.

    • The potential at which oxidation and reduction peaks occur provides information about the molecule's HOMO and LUMO energy levels.

    • Compare the voltammograms of the tert-butylated compound with its unsubstituted parent to quantify the electronic effect of the substitution.[21][22]

Conclusion

The tert-butyl group is far more than a simple, sterically demanding substituent. It is a strategic tool that chemists and drug developers employ to impart kinetic stability, control reaction pathways, enforce specific molecular conformations, and optimize the biological activity of therapeutic agents. Its influence stems from a predictable yet powerful combination of steric bulk and electron-donating properties. A thorough understanding of these principles, supported by quantitative data and established experimental methods, is essential for leveraging the full potential of the tert-butyl group in the design and synthesis of functional molecules.

References

A Comprehensive Technical Guide to the Theoretical Yield Calculation of Tert-butyl 4-(cyanomethyl)cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the theoretical yield of tert-butyl 4-(cyanomethyl)cinnamate. This compound is of interest in medicinal chemistry and drug development, and a thorough understanding of its synthesis and yield is crucial for efficient production and scale-up. This document outlines a plausible synthetic route, details the necessary calculations, and presents the information in a clear and accessible format.

Synthetic Pathway: The Horner-Wadsworth-Emmons Reaction

A reliable and widely used method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion to form an alkene with high stereoselectivity, typically favoring the (E)-isomer.

For the synthesis of the target molecule, the proposed reaction involves the coupling of 4-(cyanomethyl)benzaldehyde with tert-butyl diethylphosphonoacetate in the presence of a suitable base.

Reaction Scheme:

Experimental Protocol

While a specific protocol for the synthesis of this compound is not widely published, a hypothetical yet realistic experimental procedure can be adapted from established protocols for similar Horner-Wadsworth-Emmons reactions. The following protocol is based on the reaction of a substituted benzaldehyde with a phosphonoacetate ester.

Materials:

  • 4-(cyanomethyl)benzaldehyde

  • tert-Butyl diethylphosphonoacetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl diethylphosphonoacetate (1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, sodium hydride (1.6 mmol, 60% dispersion in mineral oil) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of 4-(cyanomethyl)benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

  • Determine the molar masses of the reactants.

  • Calculate the number of moles of each reactant.

  • Identify the limiting reagent.

  • Calculate the theoretical yield of the product in moles.

  • Convert the theoretical yield from moles to grams.

Molar Masses and Quantitative Data

The following table summarizes the necessary quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )
4-(cyanomethyl)benzaldehydeC₉H₇NO145.16
tert-Butyl diethylphosphonoacetateC₁₀H₂₁O₅P252.24
This compoundC₁₅H₁₇NO₂243.31[1]
Step-by-Step Calculation

Based on the hypothetical experimental protocol outlined in Section 2, we will use the following amounts of reactants:

  • 4-(cyanomethyl)benzaldehyde: Assume we start with a specific mass, for example, 1.45 g .

  • tert-Butyl diethylphosphonoacetate: The protocol suggests using 1.5 mmol for every 1.0 mmol of the aldehyde.

Step 1 & 2: Calculate Moles of Reactants

  • Moles of 4-(cyanomethyl)benzaldehyde:

    • Moles = Mass / Molar Mass

    • Moles = 1.45 g / 145.16 g/mol = 0.01 mol

  • Moles of tert-butyl diethylphosphonoacetate:

    • The molar ratio of phosphonate to aldehyde is 1.5:1.

    • Moles = 1.5 * 0.01 mol = 0.015 mol

Step 3: Identify the Limiting Reagent

The balanced chemical equation shows a 1:1 stoichiometric ratio between 4-(cyanomethyl)benzaldehyde and tert-butyl diethylphosphonoacetate.

  • We have 0.01 mol of 4-(cyanomethyl)benzaldehyde.

  • We have 0.015 mol of tert-butyl diethylphosphonoacetate.

Since we have fewer moles of 4-(cyanomethyl)benzaldehyde, it is the limiting reagent . The reaction will stop once all the 4-(cyanomethyl)benzaldehyde is consumed.

Step 4: Calculate Theoretical Yield in Moles

The stoichiometry of the reaction is 1:1. Therefore, the moles of product formed will be equal to the moles of the limiting reagent consumed.

  • Theoretical moles of this compound = 0.01 mol

Step 5: Calculate Theoretical Yield in Grams

  • Theoretical Yield (g) = Moles of Product * Molar Mass of Product

  • Theoretical Yield (g) = 0.01 mol * 243.31 g/mol

  • Theoretical Yield (g) = 2.43 g

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation can be visualized as follows:

Theoretical_Yield_Calculation cluster_reactants Reactant Information cluster_calculations Calculations cluster_product Product Information cluster_result Final Result A Mass of 4-(cyanomethyl)benzaldehyde E Calculate Moles of 4-(cyanomethyl)benzaldehyde A->E B Molar Mass of 4-(cyanomethyl)benzaldehyde B->E C Amount of tert-butyl diethylphosphonoacetate F Calculate Moles of tert-butyl diethylphosphonoacetate C->F D Molar Mass of tert-butyl diethylphosphonoacetate D->F G Identify Limiting Reagent E->G F->G H Calculate Moles of Product G->H J Theoretical Yield (grams) H->J I Molar Mass of This compound I->J

Caption: Logical workflow for the theoretical yield calculation.

Conclusion

This guide has provided a comprehensive overview of the theoretical yield calculation for this compound via a Horner-Wadsworth-Emmons reaction. By following the detailed steps and utilizing the provided data, researchers and professionals in drug development can accurately predict the maximum potential output of this synthesis, aiding in process optimization and resource management. It is important to note that the actual experimental yield will likely be lower than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification. The percentage yield, calculated as (Actual Yield / Theoretical Yield) x 100%, provides a measure of the reaction's efficiency.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(cyanomethyl)cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl 4-(cyanomethyl)cinnamate, a valuable intermediate in pharmaceutical research and development. The outlined procedure utilizes the Horner-Wadsworth-Emmons reaction, which is known for its high efficiency and stereoselectivity in forming (E)-alkenes.

Reaction Scheme

The synthesis of this compound is achieved through a Horner-Wadsworth-Emmons reaction between 4-(cyanomethyl)benzaldehyde and tert-butyl diethylphosphonoacetate. The phosphonate reagent is deprotonated with a strong base, such as sodium hydride, to form a stabilized carbanion, which then reacts with the aldehyde to yield the desired α,β-unsaturated ester.

Figure 1: General reaction scheme for the synthesis of this compound.

A 4-(cyanomethyl)benzaldehyde R Reaction A->R B tert-butyl diethylphosphonoacetate B->R C Sodium Hydride (NaH) C->R Base D Tetrahydrofuran (THF) D->R Solvent E This compound R->E

Caption: Reaction workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key reactants, reagents, and the product involved in the synthesis, along with their relevant quantitative data.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
4-(cyanomethyl)benzaldehydeStarting MaterialC₉H₇NO145.161.0
tert-Butyl diethylphosphonoacetateReagentC₁₀H₂₁O₅P252.241.1
Sodium Hydride (60% in mineral oil)BaseNaH24.001.2
Anhydrous Tetrahydrofuran (THF)SolventC₄H₈O72.11-
This compoundProductC₁₅H₁₇NO₂243.30-

Experimental Protocol

Materials:

  • 4-(cyanomethyl)benzaldehyde

  • tert-Butyl diethylphosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Ylide: a. To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen. c. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. d. Cool the flask to 0 °C using an ice bath. e. Slowly add a solution of tert-butyl diethylphosphonoacetate (1.1 equivalents) in anhydrous THF to the sodium hydride slurry via syringe over 15-20 minutes. f. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to yellowish solution.

  • Reaction with the Aldehyde: a. Cool the ylide solution back down to 0 °C. b. In a separate flask, dissolve 4-(cyanomethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the solution of 4-(cyanomethyl)benzaldehyde dropwise to the cooled ylide solution via syringe over 20-30 minutes. d. After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up: a. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with water and then with brine. e. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity). c. Collect the fractions containing the desired product, as determined by thin-layer chromatography (TLC). d. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is the (E)-isomer due to the nature of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

G cluster_prep Ylide Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Wash NaH with hexanes prep2 Add anhydrous THF prep1->prep2 prep3 Cool to 0 °C prep2->prep3 prep4 Add tert-butyl diethylphosphonoacetate in THF prep3->prep4 prep5 Stir at 0 °C then warm to RT prep4->prep5 react1 Cool ylide to 0 °C prep5->react1 react2 Add 4-(cyanomethyl)benzaldehyde in THF react1->react2 react3 Warm to RT and stir overnight react2->react3 work1 Quench with aq. NH4Cl react3->work1 work2 Extract with ethyl acetate work1->work2 work3 Wash with water and brine work2->work3 work4 Dry over MgSO4/Na2SO4 work3->work4 work5 Concentrate in vacuo work4->work5 purify1 Column chromatography on silica gel work5->purify1 purify2 Elute with Hexanes/Ethyl Acetate purify1->purify2 purify3 Combine pure fractions and concentrate purify2->purify3 final_product final_product purify3->final_product This compound

Caption: Step-by-step workflow for the synthesis of this compound.

Application Notes and Protocols for Tert-butyl 4-(cyanomethyl)cinnamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)cinnamate is a derivative of cinnamic acid, a class of compounds widely recognized for its diverse biological activities. Cinnamic acid and its derivatives are prevalent in nature and have been extensively studied for their therapeutic potential, exhibiting properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The unique structural features of this compound, combining a bulky tert-butyl ester, a cinnamate core, and a cyanomethyl group, suggest its potential as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

The cyanocinnamic acid scaffold, in particular, has been identified as a key pharmacophore for the inhibition of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.[3] This document provides detailed application notes and generalized experimental protocols to guide researchers in exploring the medicinal chemistry applications of this compound.

Application Notes

Potential Therapeutic Applications

Based on the known biological activities of structurally related cinnamic acid derivatives, this compound holds promise in several therapeutic areas:

  • Oncology: The cyanocinnamic acid moiety is a known inhibitor of monocarboxylate transporters (MCTs), particularly MCT1.[3] These transporters are overexpressed in many cancer types and are responsible for the efflux of lactate, a product of glycolysis. By inhibiting MCT1, this compound could disrupt the metabolic plasticity of cancer cells, leading to intracellular acidification and cell death. This makes it a potential candidate for the development of novel anticancer agents, particularly for glycolytically active tumors.

  • Antimicrobial Agents: Cinnamic acid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[4][5] The lipophilic nature of the tert-butyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to potent antimicrobial effects. Its mechanism of action could involve the disruption of the cell membrane, inhibition of essential enzymes, or interference with microbial cell wall synthesis.[5]

  • Anti-inflammatory and Antioxidant Effects: Cinnamic acids are known to possess anti-inflammatory and antioxidant properties.[1] The core cinnamate structure can act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data Summary
Compound Class Biological Activity Assay Cell Line / Organism IC50 / MIC Reference
Silyl Cyanocinnamic Acid DerivativesMCT1 InhibitionLactate UptakeWiDr (Colon Cancer)Several-fold more potent than CHC[3]
Silyl Cyanocinnamic Acid DerivativesAnticancerCell ProliferationWiDr (Colon Cancer)Enhanced inhibition vs. CHC[3]
Butyl CinnamateAntifungalMicrodilutionCandida albicans626.62 µM[5]
4-isopropylbenzylcinnamideAntibacterialMicrodilutionStaphylococcus aureus458.15 µM[5]
Ecdysteroid Cinnamate EsterTrypanocidalAmastigote ReplicationTrypanosoma cruzi2.7 ± 0.1 µM[6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, adapted from standard laboratory procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 4-(cyanomethyl)benzaldehyde and tert-butyl acetate via a Horner-Wadsworth-Emmons reaction.

Materials:

  • 4-(cyanomethyl)benzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Tert-butyl acetate

  • Lithium diisopropylamide (LDA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Wittig-Horner reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to 0 °C.

    • Add sodium hydride (1.2 equivalents) portion-wise with stirring.

    • Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig-Horner Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 4-(cyanomethyl)benzaldehyde (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 4-(cyanomethyl)cinnamate.

  • Transesterification to Tert-butyl ester:

    • In a separate flame-dried flask under an inert atmosphere, prepare LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C.

    • Add tert-butyl acetate to the LDA solution.

    • Add the purified ethyl 4-(cyanomethyl)cinnamate to the reaction mixture.

    • Monitor the reaction by TLC.

  • Final Work-up and Purification:

    • Quench the reaction with saturated aqueous NH4Cl.

    • Perform an aqueous work-up as described in step 3.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., WiDr, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO at the highest concentration used).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Hypothetical Signaling Pathway

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_drug Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Lactate_out Lactate Glycolysis Glycolysis GLUT1->Glycolysis Uptake MCT1 MCT1 MCT1->Lactate_out Efflux Acidification Intracellular Acidification MCT1->Acidification leads to Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in LDHA LDHA LDHA Lactate_in->MCT1 Apoptosis Apoptosis Acidification->Apoptosis Drug Tert-butyl 4-(cyanomethyl)cinnamate Drug->MCT1 Inhibition

Caption: Proposed mechanism of action for this compound in cancer cells.

Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Horner-Wadsworth-Emmons) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock Prepare Stock Solution Characterization->Stock Pure Compound Cell_Culture Cell Culture & Seeding Stock->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Assay Biological Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

Caption: General workflow for the synthesis and in vitro evaluation of this compound.

References

Application Notes and Protocols: Leveraging Tert-butyl 4-(cyanomethyl)cinnamate as a Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The structural versatility of the cinnamic acid scaffold, with its reactive carboxylic acid function, phenyl ring, and α,β-unsaturated system, makes it an ideal starting point for the synthesis of novel therapeutic agents.[3] "Tert-butyl 4-(cyanomethyl)cinnamate" is a promising, yet underexplored, precursor molecule that offers multiple avenues for chemical modification to generate diverse libraries of potentially bioactive compounds.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of various classes of bioactive molecules. The protocols outlined below focus on the selective modification of its key functional groups: the tert-butyl ester, the cyanomethyl group, and the carboxylic acid moiety that can be unmasked. These transformations lead to the formation of cinnamic acid amides, tetrazoles, and phenethylamines, all of which are important pharmacophores in drug discovery.

Application Note 1: Synthesis of this compound via Knoevenagel Condensation

Background:

The Knoevenagel condensation is a classic and reliable method for the formation of carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. This reaction is particularly useful for the synthesis of cinnamic acid derivatives. In this protocol, this compound is synthesized from 4-(cyanomethyl)benzaldehyde and tert-butyl acetate.

Experimental Protocol:

Materials:

  • 4-(cyanomethyl)benzaldehyde

  • tert-butyl acetate

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl acetate (1.5 equivalents) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(cyanomethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for the Synthesis of this compound:

Synthesis of this compound reagents 4-(cyanomethyl)benzaldehyde tert-butyl acetate Potassium tert-butoxide THF reaction Knoevenagel Condensation reagents->reaction workup Quenching (NH4Cl) Extraction (Ethyl Acetate) Drying (MgSO4) reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application Note 2: Conversion to 4-(Cyanomethyl)cinnamic Acid and Subsequent Amidation to Bioactive Amides

Background:

Cinnamic acid amides are a class of compounds that exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][4][5] The tert-butyl ester of the precursor can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of novel amide derivatives.

Experimental Protocols:

Protocol 2.1: Hydrolysis of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Carefully neutralize with a saturated aqueous NaHCO₃ solution.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield 4-(cyanomethyl)cinnamic acid.

Protocol 2.2: Amide Coupling of 4-(Cyanomethyl)cinnamic Acid

Materials:

  • 4-(cyanomethyl)cinnamic acid

  • Amine of choice (e.g., p-anisidine) (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

Procedure:

  • Dissolve 4-(cyanomethyl)cinnamic acid (1.0 equivalent) in anhydrous THF.[6]

  • Add the desired amine (1.0 equivalent) and the base (TEA or DIPEA, 2.0 equivalents).[6]

  • Cool the mixture to 0 °C and add EDC·HCl (1.5 equivalents) portion-wise.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the desired amide.

Table 1: Potential Bioactivities of Cinnamic Acid Amide Derivatives

Compound ClassTargetBioactivity Metric (IC₅₀/MIC)Reference CompoundReference Value
Cinnamic Acid AmidesMonoamine Oxidase B (MAO-B)IC₅₀p-Coumaric acid phenethyl ester13 nM[7]
Cinnamic Acid AmidesStaphylococcus aureusMICCaffeic acid amide< 100 µM[5]
Cinnamic Acid AmidesDPPH radical scavengingEC₅₀Ferulic acid amide< 100 µM[5]

Workflow for the Synthesis of Cinnamic Acid Amides:

Synthesis of Cinnamic Acid Amides start This compound hydrolysis Ester Hydrolysis (TFA) start->hydrolysis acid 4-(Cyanomethyl)cinnamic Acid hydrolysis->acid coupling Amide Coupling (EDC, Amine) acid->coupling amide Bioactive Cinnamic Acid Amide coupling->amide

Caption: Workflow for cinnamic acid amide synthesis.

Application Note 3: Synthesis of Bioactive Tetrazole Derivatives via [3+2] Cycloaddition

Background:

The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group and exhibiting a range of biological activities, including antimicrobial and antihypertensive properties.[8][9] The cyanomethyl group of the precursor can be readily converted into a tetrazole ring via a [3+2] cycloaddition reaction with an azide source.

Experimental Protocol:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc(II) bromide (ZnBr₂) or Silica sulfuric acid

  • N,N-Dimethylformamide (DMF) or Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF or water, add sodium azide (1.5-3.0 equivalents).[10][11]

  • Add the catalyst, such as ZnBr₂ (0.5-1.0 equivalent) or silica sulfuric acid.[10][11]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[10][11]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the tetrazole derivative.

Table 2: Potential Antimicrobial Activity of Tetrazole Derivatives

Compound ClassOrganismBioactivity Metric (MIC)Reference CompoundReference Value
Tetrazole DerivativesEscherichia coliMICN-ribofuranosyl tetrazole derivative13.37 µM[12]
Tetrazole DerivativesStaphylococcus aureusMICN-ribofuranosyl tetrazole derivative15.06 µM[12]
Tetrazole DerivativesCandida albicansMICTetrazole-S-alkyl-piperazine derivative3.90 µg/mL[13]

Workflow for the Synthesis of Tetrazole Derivatives:

Synthesis of Tetrazole Derivatives start This compound cycloaddition [3+2] Cycloaddition (NaN3, Catalyst) start->cycloaddition tetrazole Bioactive Tetrazole Derivative cycloaddition->tetrazole

Caption: Workflow for tetrazole derivative synthesis.

Application Note 4: Reduction of the Nitrile to Access Phenethylamine Derivatives

Background:

The β-phenethylamine scaffold is a core component of many neurotransmitters and a wide array of pharmacologically active compounds, including antidepressants and anti-Parkinson's agents.[14] The cyanomethyl group of the precursor can be reduced to a 2-aminoethyl group, thus providing access to a novel class of phenethylamine derivatives.

Experimental Protocol:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Hydrogen gas (for Raney Nickel reduction)

  • Aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure (using LiAlH₄):

  • To a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the phenethylamine derivative.

Procedure (using Raney Nickel):

  • Dissolve this compound in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel slurry.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Table 3: Potential Bioactivities of Phenethylamine Derivatives

Compound ClassTarget/ActivityBioactivity MetricReference CompoundReference Value
PhenethylaminesDopamine Receptor AgonistKᵢDopamineVaries by receptor subtype
PhenethylaminesAntidepressant ActivityIn vivo modelsPhenelzineVaries by model
PhenethylaminesAppetite SuppressionIn vivo modelsPhentermineVaries by model

Workflow for the Synthesis of Phenethylamine Derivatives:

Synthesis of Phenethylamine Derivatives start This compound reduction Nitrile Reduction (e.g., LiAlH4) start->reduction phenethylamine Bioactive Phenethylamine Derivative reduction->phenethylamine

Caption: Workflow for phenethylamine derivative synthesis.

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of Cinnamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[1][2][3] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, offer a versatile scaffold for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[3] This document provides detailed application notes, quantitative data summaries, and experimental protocols related to the antimicrobial and antifungal applications of cinnamate derivatives.

Mechanism of Action

Cinnamate derivatives exert their antimicrobial and antifungal effects through multiple mechanisms, making them promising candidates for overcoming resistance. Key mechanisms include:

  • Cell Membrane Disruption: Cinnamate derivatives can interact with and disrupt the integrity of microbial cell membranes. In fungi, this often involves direct interaction with ergosterol, a crucial component of the fungal plasma membrane.[4][5] This disruption leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.

  • Enzyme Inhibition: Certain cinnamate derivatives have been shown to inhibit specific microbial enzymes. A notable example is the inhibition of benzoate 4-hydroxylase (CYP53), a fungal enzyme involved in the detoxification of aromatic compounds.[6][7] By inhibiting this enzyme, the derivatives interfere with essential metabolic pathways of the fungi.

  • Intracellular Damage: Some derivatives can penetrate the microbial cell and cause damage to vital intracellular components, including nucleic acids and proteins.[5] This can interfere with DNA replication, protein synthesis, and other critical cellular processes.

Diagram: Proposed Antifungal Mechanism of Cinnamate Derivatives against Candida albicans

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Cinnamate_Derivative Cinnamate Derivative Cell_Wall Cell Wall Cinnamate_Derivative->Cell_Wall Penetration Ergosterol Ergosterol Cinnamate_Derivative->Ergosterol Interaction CYP53 Benzoate 4-hydroxylase (CYP53) Cinnamate_Derivative->CYP53 Inhibition Membrane_Disruption Membrane Disruption & Permeabilization Ergosterol->Membrane_Disruption Leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Inhibition Enzyme Inhibition CYP53->Inhibition Results in Inhibition->Cell_Death

Caption: Proposed antifungal mechanism of cinnamate derivatives.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of various cinnamate derivatives against a range of pathogenic bacteria and fungi.

Table 1: Antifungal Activity of Cinnamate Derivatives against Candida albicans

DerivativeStrain(s)MIC (µg/mL)Reference(s)
Methyl caffeateATCC-76645, LM-106, LM-23128[8][9][10][11]
Methyl 2-nitrocinnamateATCC-76645, LM-106, LM-23128[8][9][10][11]
Methyl biphenyl-2-carboxylateLM-106, LM-23128[8][9][11]
Methyl biphenyl-2-carboxylateATCC-76645256[8][9][11]
Butyl cinnamateATCC-76485626.62 µM[5][12]
Ethyl cinnamateATCC-76485726.36 µM[5][12]
Methyl cinnamateATCC-76485789.19 µM[5][12]

Table 2: Antibacterial Activity of Cinnamate Derivatives

DerivativeBacterial StrainMIC (µM)Reference(s)
4-isopropylbenzylcinnamideS. aureus (ATCC-35903)458.15[5]
Decyl cinnamateS. aureus (ATCC-35903)550.96[5]
Benzyl cinnamateS. aureus (ATCC-35903)537.81[5]
Butyl cinnamateS. aureus (ATCC-35903)626.62[5]
Decyl cinnamateS. epidermidis (ATCC-12228)550.96[5]
Benzyl cinnamateS. epidermidis (ATCC-12228)537.81[5]
Decyl cinnamateP. aeruginosa (ATCC-25853)550.96[5]
Benzyl cinnamateP. aeruginosa (ATCC-25853)1075.63[5]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the antimicrobial and antifungal properties of cinnamate derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from methodologies described in several studies.[4][5][12]

Objective: To determine the lowest concentration of a cinnamate derivative that visibly inhibits the growth of a microorganism.

Materials:

  • Test cinnamate derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow A Prepare serial dilutions of cinnamate derivatives in broth B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate plates at the appropriate temperature and time C->D E Visually inspect for turbidity or measure absorbance (OD600) D->E F Determine MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Procedure:

  • Preparation of Inoculum:

    • For bacteria, culture the strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • For fungi, grow the fungal strain on an appropriate agar medium. Harvest the spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Cinnamate Derivatives:

    • Dissolve the cinnamate derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well containing the diluted compound and the positive control wells.

    • Add 200 µL of sterile broth to the negative control wells.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the cinnamate derivative at which there is no visible growth (turbidity) compared to the positive control. The results can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of a cinnamate derivative that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate or spread the aliquot onto a fresh, drug-free agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Checkerboard Assay for Synergistic Effects

This protocol is based on the checkerboard method mentioned in the literature.[4][5]

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effects of combining a cinnamate derivative with a conventional antimicrobial agent.

Workflow Diagram: Checkerboard Assay

Checkerboard_Workflow A Prepare serial dilutions of Drug A (Cinnamate derivative) horizontally B Prepare serial dilutions of Drug B (Conventional antimicrobial) vertically A->B C Inoculate the 96-well plate with a standardized microbial suspension B->C D Incubate the plate C->D E Determine the MIC of each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) index E->F

Caption: Workflow for the checkerboard synergy assay.

Procedure:

  • Prepare a 96-well microtiter plate with serial dilutions of the cinnamate derivative (Drug A) along the x-axis and a conventional antimicrobial agent (Drug B) along the y-axis.

  • Inoculate the plate with a standardized microbial suspension as described in the MIC protocol.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC for each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Conclusion

Cinnamate derivatives represent a promising class of antimicrobial and antifungal agents with diverse mechanisms of action. The data and protocols presented in these application notes provide a valuable resource for researchers and drug development professionals working to explore the full therapeutic potential of these compounds. Further research into structure-activity relationships, in vivo efficacy, and toxicological profiles will be crucial for advancing these promising molecules towards clinical applications.

References

Application Notes and Protocols: Tert-butyl 4-(cyanomethyl)cinnamate in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential of Tert-butyl 4-(cyanomethyl)cinnamate (TCC), a novel cinnamic acid derivative. The information is based on the well-documented biological activities of the cinnamate scaffold. The protocols herein offer detailed methodologies for the synthesis and evaluation of TCC as a potential therapeutic agent.

Application Notes

Introduction to Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, fruits, and vegetables.[1] They are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The core structure of cinnamic acid, featuring a phenyl ring and an acrylic acid moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents with enhanced efficacy and target specificity.[3] this compound (TCC) is a novel synthetic derivative designed to leverage these properties for therapeutic applications.

Therapeutic Potential of this compound (TCC)

Based on the established activities of related cinnamate compounds, TCC is a promising candidate for development in several therapeutic areas:

  • Anticancer Activity: Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[2][3] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[5] The introduction of a cyanomethyl group on the phenyl ring may enhance its antiproliferative activity.[5]

  • Antimicrobial Activity: Cinnamates are known to exhibit broad-spectrum antimicrobial activity against pathogenic bacteria and fungi.[6][7] The proposed mechanism includes the disruption of microbial cell membranes and inhibition of essential enzymes.[6][8] The lipophilic nature of the tert-butyl ester in TCC may facilitate its penetration through microbial cell walls, potentially leading to potent antimicrobial effects.

  • Anti-inflammatory Activity: Several cinnamic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[2] This pathway is a critical regulator of inflammatory responses, and its inhibition can reduce the production of pro-inflammatory cytokines.[2]

Illustrative Biological Activity of TCC

The following table presents hypothetical quantitative data for the biological activity of TCC to illustrate its potential therapeutic profile. These values are based on typical ranges observed for other bioactive cinnamate derivatives.

Biological Assay Target Metric Value
Anticancer Activity MCF-7 (Breast Cancer Cell Line)IC₅₀15.5 µM
A549 (Lung Cancer Cell Line)IC₅₀22.8 µM
HT-29 (Colon Cancer Cell Line)IC₅₀18.2 µM
Antimicrobial Activity Staphylococcus aureusMIC32 µg/mL
Escherichia coliMIC64 µg/mL
Candida albicansMIC16 µg/mL

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates TCC TCC TCC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by TCC.

Experimental Workflow for TCC Development

G cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of TCC Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Antimicrobial->Pathway Toxicity In Vitro Toxicity (Normal Cell Lines) Pathway->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt

Caption: General experimental workflow for the development of TCC.

Experimental Protocols

Protocol 1: Synthesis of this compound (TCC)

This protocol describes a method for the synthesis of TCC via esterification of 4-(cyanomethyl)cinnamic acid.

Materials:

  • 4-(cyanomethyl)cinnamic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-(cyanomethyl)cinnamic acid and 0.1 equivalents of DMAP in anhydrous DCM.

  • Add 1.5 equivalents of tert-butanol to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 1.2 equivalents of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of TCC on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (TCC) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of TCC in the complete growth medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the TCC dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of TCC that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of TCC against microbial strains using the broth microdilution method.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • TCC stock solution in DMSO

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Sterility control (broth only) and growth control (broth + inoculum) wells

Procedure:

  • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microplate.

  • Add 50 µL of the TCC stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the wells.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (standard antimicrobial), a growth control (no TCC), and a sterility control (no inoculum) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of TCC that completely inhibits visible growth of the microorganism.

References

Application Notes and Protocols for the Purification of Tert-butyl 4-(cyanomethyl)cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Tert-butyl 4-(cyanomethyl)cinnamate, a key intermediate in various synthetic applications. The following sections outline the primary techniques for isolating this compound in high purity, complete with experimental details and expected outcomes.

Introduction

This compound is a cinnamic acid derivative containing a tert-butyl ester and a cyanomethyl group. Its purification is crucial to remove starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The primary methods for purification are flash column chromatography and recrystallization, often used in sequence to achieve high purity.

Purification Strategies

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For small to medium scale (<10 g), flash column chromatography is highly effective. For larger scales, recrystallization is often a more practical approach, which can be preceded by a chromatographic step if necessary.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying this compound from a crude reaction mixture. The principle involves separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Experimental Protocol
  • Preparation of the Crude Sample:

    • Following the synthesis, the reaction mixture is typically subjected to an aqueous work-up. This involves partitioning the mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution (e.g., sodium bicarbonate, brine).

    • The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product as an oil or solid.

  • Thin Layer Chromatography (TLC) Analysis:

    • Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC.

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A common starting point for cinnamate esters is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system will provide a good separation of the desired product from impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (the less polar solvent component, e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Allow the excess solvent to drain until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the predetermined solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting alternating fractions to track the separation of the product.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity by analytical techniques such as NMR, HPLC, or melting point.

Data Presentation
ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (e.g., 10:1 to 3:1 v/v)
Typical Rf of Product 0.2 - 0.4 in Hexanes:Ethyl Acetate (4:1)
Expected Purity >98% (by HPLC or NMR)
Expected Recovery Yield 70 - 90%

Workflow Diagram

G crude Crude Product tlc TLC Analysis crude->tlc Determine Eluent column_prep Column Preparation tlc->column_prep load Sample Loading column_prep->load elute Elution & Fraction Collection load->elute isolate Product Isolation elute->isolate Combine Pure Fractions analysis Purity & Yield Analysis isolate->analysis

Flash Column Chromatography Workflow

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are either much more soluble or much less soluble in the chosen solvent than the compound of interest.

Experimental Protocol
  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Common solvents to test for cinnamate esters include hexane, ethyl acetate, ethanol, isopropanol, or mixtures such as hexane/ethyl acetate or ethanol/water.

    • Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

    • To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value (if available). A sharp melting point close to the expected value is an indicator of high purity.

    • Further purity analysis can be performed using HPLC or NMR.

Data Presentation
ParameterSuggested Solvents/Conditions
Recrystallization Solvents Hexane, Ethanol, Isopropanol, Ethyl Acetate/Hexane, Ethanol/Water
Cooling Method Slow cooling to room temperature, followed by an ice bath
Expected Purity >99%
Expected Recovery Yield 60 - 85%

Workflow Diagram

G crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry analysis Purity & Yield Analysis dry->analysis

Recrystallization Workflow

Logical Relationship of Purification Techniques

For achieving the highest purity, a combination of purification techniques is often employed. The logical flow is to first perform a bulk purification to remove major impurities and then a fine purification to remove trace contaminants.

G synthesis Synthesis of Crude Product workup Aqueous Work-up synthesis->workup chromatography Flash Column Chromatography workup->chromatography Bulk Purification recrystallization Recrystallization chromatography->recrystallization Fine Purification pure_product High-Purity Product (>99%) recrystallization->pure_product

Combined Purification Strategy

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. Flash column chromatography is ideal for removing a wide range of impurities, while recrystallization is excellent for obtaining a highly pure, crystalline final product. The choice and combination of these methods should be tailored to the specific impurities present and the desired final purity of the compound. Proper execution of these protocols will ensure the high quality of this important synthetic intermediate for its intended applications in research and development.

Troubleshooting & Optimization

Optimization of reaction conditions for cinnamic acid esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cinnamic acid esters in a laboratory setting?

A1: The most prevalent and straightforward method for laboratory-scale synthesis of cinnamic acid esters is the Fischer-Speier esterification. This reaction involves heating the cinnamic acid with an alcohol in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄).[1][2][3]

Q2: What are some alternative catalysts to sulfuric acid for cinnamic acid esterification?

A2: Besides sulfuric acid, other catalysts can be employed. These include solid acid catalysts like acidic resins, which can simplify product purification.[4][5] For certain applications, enzymatic catalysis using lipases offers a milder and more environmentally friendly alternative, though reaction times may be longer.[5][6] Other methods, such as the Perkin reaction or Claisen-Schmidt condensation, utilize different catalytic systems, including iron(III) salts or palladium chloride.[7][8]

Q3: How can I monitor the progress of my esterification reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials (cinnamic acid and alcohol), you can observe the disappearance of the reactants and the appearance of the ester product. The product, being less polar than the carboxylic acid, will have a higher Rf value.

Q4: What is a typical work-up and purification procedure for cinnamic acid esters?

A4: A standard work-up procedure involves neutralizing the acid catalyst, often with a sodium bicarbonate solution, followed by extraction of the ester into an organic solvent.[9] The organic layer is then washed, dried, and the solvent is removed.[10] For high purity, column chromatography is a common purification method to separate the ester from any unreacted starting materials or byproducts.[1][3][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low or No Product Yield 1. Equilibrium not shifted towards products: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward. 2. Insufficient catalyst: The acid catalyst may be too dilute or used in an insufficient amount. 3. Low reaction temperature or short reaction time: The reaction may not have reached completion. 4. Decomposition of starting materials or product: Excessive heat can lead to degradation.1. Use a Dean-Stark apparatus to remove water as it forms. Alternatively, use an excess of the alcohol reactant to shift the equilibrium.[2][3] 2. Ensure the sulfuric acid is concentrated and added in the correct catalytic amount (typically a small percentage of the total reaction volume).[10] 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress using TLC.[2] 4. For temperature-sensitive substrates, consider using a milder catalyst or reaction conditions, such as room temperature esterification over a longer period.[3][10]
Formation of Byproducts 1. Side reactions: At higher temperatures, side reactions like ether formation from the alcohol or dehydration of the alcohol can occur. 2. Hydrolysis of the ester: If the reaction temperature is too high (e.g., exceeding 60°C in some systems), the reverse reaction, hydrolysis, can be favored.1. Optimize the reaction temperature to favor esterification while minimizing side reactions. 2. Maintain the reaction temperature at the optimal level. For instance, in the synthesis of menthyl cinnamate, refluxing at 60°C was found to be effective.[2][2]
Difficulty in Product Isolation/Purification 1. Incomplete reaction: A significant amount of unreacted cinnamic acid can complicate purification due to similar polarities with some esters. 2. Emulsion formation during work-up: This can make phase separation difficult.1. Ensure the reaction goes to completion by optimizing reaction time and temperature. Use column chromatography with an appropriate solvent system for separation.[1][10] 2. Add a saturated brine solution during the aqueous wash to help break the emulsion.[1][10]
Product is an Oil Instead of a Solid This is often expected. Many cinnamic acid esters, such as menthyl cinnamate, are oils at room temperature.Characterize the product using techniques like NMR (¹H and ¹³C), IR spectroscopy, and GC-MS to confirm its identity and purity.[1][2][1][2]

Quantitative Data Presentation

Table 1: Effect of Reaction Time on the Yield of Menthyl Cinnamate

Reaction Time (hours)Temperature (°C)Molar Ratio (Cinnamic Acid:Menthol)CatalystYield (%)
4602:1H₂SO₄95.83
5602:1H₂SO₄96.38
6602:1H₂SO₄91.79
Data sourced from a study on the esterification of cinnamic acid with menthol.[2]

Table 2: Optimization of Methyl Cinnamate Synthesis using Streptozotocin (STZ)

EntryCosolvent (Dioxane:H₂O)AdditiveYield (%)
11:0Na₂CO₃0
20:1Na₂CO₃0
3THFNa₂CO₃0
49:1Na₂CO₃76
595:5Na₂CO₃83
This table summarizes the optimization of reaction conditions for the O-methylation of cinnamic acid.[11]

Experimental Protocols

Protocol 1: Fischer Esterification of Cinnamic Acid with an Alcohol [10]

  • Reactant Preparation: In a round-bottom flask, dissolve 0.75 g of trans-cinnamic acid in 25 mL of the desired alcohol.

  • Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a condenser and reflux the mixture gently for 45-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the mixture with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer containing the ester.

  • Purification:

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

    • Filter and remove the solvent using a rotary evaporator.

    • Further purify the crude product using column chromatography if necessary.

Protocol 2: Room Temperature Fischer Esterification for Methyl Cinnamate Synthesis [9]

  • Reactant and Solvent Preparation: Dissolve 0.12 mmol of cinnamic acid in a mixture of 1 mL of methanol and 1 mL of ethyl acetate.

  • Catalyst Addition: Add 0.5 mL of concentrated sulfuric acid (95%) to the solution.

  • Reaction: Stir the mixture at room temperature for 3 days.

  • Work-up:

    • Dilute the reaction mixture with 1 mL of water.

    • Adjust the pH to approximately 8 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and evaporate the solvent to obtain the product.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants Cinnamic Acid + Alcohol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux (e.g., 60°C, 1-5h) catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash & Dry Organic Layer extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate chromatography Column Chromatography evaporate->chromatography analysis Characterization (NMR, GC-MS) chromatography->analysis

Caption: General workflow for cinnamic acid esterification via the Fischer-Speier method.

Troubleshooting_Logic start Low Product Yield? check_h2o Was water removed? start->check_h2o Yes end Yield Improved start->end No check_time_temp Reaction time/temp sufficient? check_h2o->check_time_temp Yes solution_h2o Use Dean-Stark or excess alcohol. check_h2o->solution_h2o No check_catalyst Catalyst concentration adequate? check_time_temp->check_catalyst Yes solution_time_temp Increase reaction time or temperature. check_time_temp->solution_time_temp No solution_catalyst Verify catalyst concentration. check_catalyst->solution_catalyst No check_catalyst->end Yes solution_h2o->end solution_time_temp->end solution_catalyst->end

Caption: A decision tree for troubleshooting low yield in cinnamic acid esterification.

References

"Tert-butyl 4-(cyanomethyl)cinnamate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(cyanomethyl)cinnamate. The information is based on established chemical principles of similar compounds, including cinnamic acid esters and tert-butyl esters, to provide guidance on potential stability and degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are hydrolysis of the tert-butyl ester group, photodegradation leading to isomerization and/or fragmentation, and thermal decomposition. The cyanomethyl group is generally stable but can be susceptible to degradation under harsh conditions.

Q2: How can I prevent the hydrolysis of the tert-butyl ester?

A2: The tert-butyl ester is highly stable under neutral and basic conditions but is labile to acid.[1][2] To prevent hydrolysis, avoid acidic conditions in your formulations and experimental setups. Use neutral or slightly basic buffer systems (pH 7-8) for aqueous solutions. If acidic conditions are necessary for your application, be aware that degradation to the corresponding carboxylic acid is likely.

Q3: Is this compound sensitive to light?

A3: Cinnamate derivatives are known to be sensitive to UV light.[3][4][5] Exposure to UV radiation can lead to cis-trans isomerization of the double bond, which may alter its biological activity and physicochemical properties.[3] In some cases, prolonged exposure can lead to more complex photodegradation, including fragmentation.[4][5] It is recommended to protect solutions and solid samples from light.

Q4: What is the expected thermal stability of this compound?

A4: Cinnamic acid and its derivatives can undergo thermal decomposition at elevated temperatures.[6][7] The presence of the ester and cyanomethyl groups may influence the exact decomposition temperature. It is advisable to determine the thermal stability using techniques like thermogravimetric analysis (TGA) if the compound will be subjected to high temperatures during processing or storage.

Troubleshooting Guides

Issue 1: Loss of potency or unexpected peaks in HPLC analysis over time.
  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Steps:

      • Check the pH of your sample solution. Acidic conditions (pH < 6) can catalyze the hydrolysis of the tert-butyl ester to form 4-(cyanomethyl)cinnamic acid.

      • If possible, adjust the pH to a neutral or slightly basic range (pH 7-8).

      • Use aprotic or anhydrous solvents if compatible with your experimental design.

      • Confirm the identity of the new peak by techniques such as LC-MS or by comparing its retention time with a standard of 4-(cyanomethyl)cinnamic acid.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Steps:

      • Ensure that the sample has been protected from light during storage and handling. Use amber vials or wrap containers in aluminum foil.

      • The appearance of a new peak with a similar mass but different retention time could indicate the formation of the cis-isomer.

      • Minimize exposure to ambient and UV light during analytical procedures.

Issue 2: Discoloration (e.g., yellowing) of the sample.
  • Possible Cause: Photodegradation or Thermal Stress.

    • Troubleshooting Steps:

      • Review the storage conditions. Ensure the sample is stored in a cool, dark, and dry place.

      • Discoloration can sometimes be an indicator of the formation of degradation products with extended conjugation.[3]

      • Analyze the sample by HPLC-UV/Vis to check for the appearance of new chromophores.

      • If thermal stress is suspected, perform a forced degradation study at elevated temperatures to identify potential degradation products.

Data Presentation

Table 1: Predicted Stability Profile of this compound under Different Conditions.

ConditionStressorExpected Degradation PathwayPrimary DegradantPredicted Rate
Aqueous Solution pH 3, 25°CAcid-catalyzed hydrolysis4-(cyanomethyl)cinnamic acidModerate to Fast
pH 7, 25°CMinimal degradation-Very Slow
pH 9, 25°CMinimal degradation-Very Slow
Photostability UV light (254/365 nm)Photoisomerization, Photolysiscis-isomer, fragmentation productsFast
Thermal Stability 80°C, solid stateThermal decompositionVarious decomposition productsSlow to Moderate

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous conditions.

  • Materials:

    • This compound

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • pH meter

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare three sets of solutions by diluting the stock solution with:

      • 0.1 M HCl (acidic)

      • Water (neutral)

      • 0.1 M NaOH (basic) to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Protocol 2: Forced Degradation Study - Photostability

  • Objective: To assess the impact of UV and visible light on the stability of the compound.

  • Materials:

    • This compound

    • Acetonitrile (HPLC grade)

    • Photostability chamber with controlled light exposure (e.g., ICH option 1 or 2)

    • Amber and clear glass vials

    • HPLC system with UV detector

  • Procedure:

    • Prepare a solution of the compound in acetonitrile (e.g., 0.1 mg/mL).

    • Place the solution in both clear and amber (as a dark control) vials.

    • Expose the vials in a photostability chamber to a specified light dose (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to identify any degradation products formed due to light exposure.

Mandatory Visualizations

parent This compound acid 4-(cyanomethyl)cinnamic acid parent->acid  Acidic Hydrolysis (H+) cis_isomer cis-isomer parent->cis_isomer  UV Light fragments Photolytic Fragments parent->fragments  High-energy UV

Caption: Potential degradation pathways of this compound.

start Prepare Stock Solution (1 mg/mL in ACN) dilute_acid Dilute with 0.1 M HCl start->dilute_acid dilute_neutral Dilute with Water start->dilute_neutral dilute_base Dilute with 0.1 M NaOH start->dilute_base incubate Incubate at 40°C dilute_acid->incubate dilute_neutral->incubate dilute_base->incubate sample Sample at t = 0, 2, 4, 8, 24h incubate->sample neutralize Neutralize (if needed) sample->neutralize analyze HPLC Analysis neutralize->analyze

Caption: Workflow for a forced degradation study (hydrolysis).

References

Troubleshooting low yield in palladium-catalyzed hydrocarboxylation of alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed hydrocarboxylation of alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful synthetic transformation.

Troubleshooting Guide: Low Yield and Poor Selectivity

This guide addresses the most common challenges encountered during the palladium-catalyzed hydrocarboxylation of alkynes, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing very low or no conversion of my starting alkyne. What are the likely causes?

Several factors can contribute to low or no conversion. A systematic check of the following is recommended:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Improper handling or storage can lead to oxidation and deactivation. Ensure that the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and that solvents are anhydrous.

  • Improper Catalyst Activation: Many reactions use a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. The presence of a suitable reducing agent, if required by the protocol, is crucial.[1]

  • Ligand Dissociation or Decomposition: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. High temperatures or reactive impurities can cause ligand decomposition.

  • Poor Substrate Purity: Impurities in the alkyne substrate or solvents can poison the catalyst. For example, sulfur-containing compounds are known catalyst poisons.[2]

Q2: My reaction is producing a mixture of regioisomers (linear vs. branched products). How can I improve the regioselectivity?

Regioselectivity is a common challenge and is highly dependent on the choice of ligands and additives.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a pivotal role in directing the regioselectivity. Bulky ligands often favor the formation of the linear isomer due to steric hindrance. For instance, bisphosphine ligands like DPEphos have been shown to be effective in controlling regioselectivity in certain systems.[3] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate.[2]

  • Directing Groups: The presence of a directing group on the alkyne substrate can strongly influence the regioselectivity of the hydrocarboxylation. For example, a hydroxyl group can direct the carboxylation to a specific position.[3][4]

  • Additives: Acidic additives can influence the catalytic cycle and, consequently, the regioselectivity. The effect of different acids, such as p-toluenesulfonic acid (TsOH) or diphenylphosphinic acid, should be evaluated.[2]

Q3: The reaction is sluggish and requires a long reaction time. How can I increase the reaction rate?

  • Temperature: Increasing the reaction temperature can often accelerate the reaction. However, be mindful that higher temperatures can also lead to catalyst decomposition and side product formation. A careful optimization of the temperature is necessary.[3]

  • Concentration: Increasing the concentration of the reactants may improve the reaction rate, but it can also lead to solubility issues or side reactions.

  • Carbon Monoxide Pressure: In reactions utilizing CO gas, the pressure can significantly impact the rate. Increasing the CO pressure can lead to higher reaction rates, but it may also inhibit the reaction at very high pressures. Note that some modern protocols are designed to work at atmospheric pressure.[2][5]

Q4: I am observing significant amounts of side products, such as eneynes or oligomers. What can be done to minimize these?

  • Reaction Conditions: The formation of side products is often linked to suboptimal reaction conditions. Re-evaluate the temperature, pressure, and reaction time. Shorter reaction times can sometimes minimize the formation of degradation products.[2]

  • Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium catalyst can be critical. An insufficient amount of ligand may lead to catalyst agglomeration and the formation of palladium black, which can promote side reactions. Conversely, an excess of ligand can sometimes inhibit the reaction.

  • CO Source: When using formic acid as a CO surrogate, an activator like acetic anhydride is often required. The stoichiometry of these reagents needs to be precise to avoid side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a palladium-catalyzed hydrocarboxylation?

Catalyst loading can vary significantly depending on the specific reaction, but it typically ranges from 1 to 5 mol% of the palladium precursor.[2] For highly efficient systems or in large-scale synthesis, lower catalyst loadings may be achievable.

Q2: Which palladium sources are most commonly used?

Commonly used palladium precursors include Pd(OAc)₂, Pd(TFA)₂, [PdCl(π-allyl)]₂, and Pd(PPh₃)₄.[3][7][8] The choice of precursor can sometimes influence the reaction efficiency and should be optimized for a given substrate and ligand combination.

Q3: How do I choose the right phosphine ligand?

The selection of the phosphine ligand is critical for success. Both monophosphine and bisphosphine ligands are used. Generally, bisphosphine ligands offer better stability to the palladium center. The steric bulk and electronic properties of the ligand are key parameters to consider. For example, ligands with bulky substituents have been shown to enhance enantioselectivity in asymmetric hydrocarboxylations.[2] A screening of different ligands is often the most practical approach to identify the best performer for a new substrate.

Q4: Can I use alternatives to carbon monoxide gas?

Yes, due to the toxicity and handling difficulties of carbon monoxide gas, several CO surrogates have been developed. Formic acid is a widely used alternative, often in the presence of an activator.[9][10][11] Carbon dioxide (CO₂) has also been successfully employed as a C1 source in some hydrocarboxylation reactions.[6][7][8]

Q5: My reaction is sensitive to air and water. What precautions should I take?

Palladium-catalyzed reactions, especially those involving Pd(0) species, are often sensitive to oxygen and moisture. It is crucial to use anhydrous solvents and degas them before use. All manipulations should be carried out under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

Data and Protocols

Table 1: Optimization of Reaction Conditions for the Hydrocarboxylation of 1-phenyl-2-(pyridin-4-yl)but-3-yn-2-ol (1a)[3]
EntryPalladium SourceLigandTemperature (°C)AdditiveYield of (E)-2a (%)
1[PdCl(π-allyl)]₂DPEphos40(PhO)₂POOH66
2PdCl₂DPEphos40(PhO)₂POOH75
3Pd(OAc)₂DPEphos40(PhO)₂POOH78
4Pd(TFA)₂DPEphos40(PhO)₂POOH82
5Pd₂(dba)₃DPEphos40(PhO)₂POOH82
6Pd(PPh₃)₄DPEphos40(PhO)₂POOH57
7Pd(dppf)Cl₂DPEphos40(PhO)₂POOH79
8Pd(TFA)₂Xantphos40(PhO)₂POOH70
9Pd(TFA)₂dppf40(PhO)₂POOH65
10Pd(TFA)₂PPh₃40(PhO)₂POOH33
11Pd(TFA)₂DPEphos60(PhO)₂POOH90
12Pd(TFA)₂DPEphos80(PhO)₂POOH85
13Pd(TFA)₂DPEphos60None88
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydrocarboxylation of 2-Alkynylic Alcohols[3]

To a dried Schlenk tube are added the 2-alkynylic alcohol (0.2 mmol, 1.0 equiv.), Pd(TFA)₂ (4 mol%), and DPEphos (8 mol%). The tube is evacuated and backfilled with argon three times. Toluene (1.0 mL) and methanol (4.0 equiv.) are then added. The reaction mixture is stirred at 60 °C under a CO balloon for the specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Visualizations

Troubleshooting_Workflow cluster_start cluster_checks cluster_solutions cluster_end start Low Yield or No Conversion catalyst Check Catalyst Activity (Handling, Storage) start->catalyst Potential Cause ligand Evaluate Ligand (Choice, Integrity) start->ligand Potential Cause conditions Assess Reaction Conditions (Temp, Pressure, Purity) start->conditions Potential Cause sol_catalyst Use Fresh Catalyst Under Inert Atmosphere catalyst->sol_catalyst Solution sol_ligand Screen Different Ligands Verify Purity ligand->sol_ligand Solution sol_conditions Optimize Temp & Pressure Purify Substrates/Solvents conditions->sol_conditions Solution end Improved Yield sol_catalyst->end sol_ligand->end sol_conditions->end

Caption: Troubleshooting workflow for low yield in hydrocarboxylation.

Catalytic_Cycle pd0 Pd(0)L_n pdH H-Pd(II)-X L_n pd0->pdH + HX alkyne_complex Alkyne Complex pdH->alkyne_complex + Alkyne vinyl_pd Vinyl-Pd(II) Intermediate alkyne_complex->vinyl_pd Migratory Insertion acyl_pd Acyl-Pd(II) Intermediate vinyl_pd->acyl_pd + CO product Carboxylic Acid Product acyl_pd->product Nucleophilic Attack (e.g., H₂O) product->pd0 Regeneration

Caption: Simplified catalytic cycle for hydrocarboxylation.

References

Technical Support Center: Purification of Crude "Tert-butyl 4-(cyanomethyl)cinnamate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "tert-butyl 4-(cyanomethyl)cinnamate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound" synthesized via a Wittig reaction?

A1: When synthesized using a Wittig reaction between 4-(cyanomethyl)benzaldehyde and a phosphorus ylide, the most common impurities include:

  • Triphenylphosphine oxide (TPPO): A byproduct of the Wittig reaction that can be challenging to remove due to its polarity.[1][2][3][4]

  • Unreacted starting materials: Residual 4-(cyanomethyl)benzaldehyde or the phosphorus ylide.

  • Z-isomer: The Wittig reaction can produce both the E (trans) and Z (cis) isomers of the cinnamate. The E-isomer is typically the desired product.

  • Solvent residues: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.[5][6][7][8]

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Oiling out can occur if the melting point of the compound is low or if it is highly impure. If your crude product is an oil, direct purification by column chromatography is the recommended first step. Recrystallization can be attempted on the purified fractions if further purification is needed.

Q3: I am having trouble removing triphenylphosphine oxide (TPPO) from my product. What are the best methods?

A3: TPPO is a common and often persistent impurity from Wittig reactions. Here are several effective methods for its removal:

  • Column Chromatography: TPPO is moderately polar and can be separated from the less polar product on a silica gel column.

  • Crystallization/Precipitation: TPPO has poor solubility in non-polar solvents like hexanes or diethyl ether.[2] Triturating the crude mixture with these solvents can cause the TPPO to precipitate, after which it can be removed by filtration.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. For example, adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to an ethanolic solution of the crude product can precipitate the TPPO-metal complex.[2][9]

Q4: What are suitable solvent systems for the column chromatography of "this compound"?

A4: The polarity of your target molecule will dictate the ideal solvent system. Given the presence of the ester and nitrile groups, "this compound" is of intermediate polarity. A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.

Q5: Are there any concerns about the stability of the tert-butyl ester group during purification?

A5: Yes, the tert-butyl ester is sensitive to acidic conditions and can be cleaved to the corresponding carboxylic acid.[11][12][13][14] It is crucial to avoid strongly acidic conditions during workup and purification. When performing column chromatography with silica gel, which is slightly acidic, it is advisable to run the column relatively quickly and not let the compound sit on the silica for extended periods. If acid sensitivity is a major concern, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities (overlapping spots on TLC). Incorrect solvent system polarity.Optimize the eluent system using TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate) to achieve a clear separation between the product and impurity spots.[15] The target compound should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.
Product is eluting too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product is not eluting from the column (Rf is too low). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent.
Streaking or tailing of spots on TLC and column. The compound may be acidic or basic, interacting too strongly with the silica gel. The sample may be overloaded on the column.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Cracks or channels in the silica gel bed. Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a good choice for your compound.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[16][17]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent. The compound is still too impure.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try a different solvent with a lower boiling point. If impurities are the issue, further purification by column chromatography may be necessary before attempting recrystallization.
No crystals form upon cooling. The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel (60-120 mesh) using the chosen eluent system (e.g., a starting mixture of 9:1 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.[18]

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the starting solvent mixture.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate) to elute the desired product and then more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) at room temperature and upon heating.[19][20][21] A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurities Present? TLC->Decision Column Column Chromatography Decision->Column Yes Pure Pure Product Decision->Pure No Recrystallize Recrystallization Column->Recrystallize Fractions containing product Recrystallize->Pure Analyze Characterization (NMR, MS) Pure->Analyze

Caption: General workflow for the purification of "this compound".

Troubleshooting_Logic Start Purification Issue IsColumn Using Column Chromatography? Start->IsColumn IsRecrystallize Using Recrystallization? Start->IsRecrystallize PoorSep Poor Separation IsColumn->PoorSep Yes NoElution Product Not Eluting IsColumn->NoElution Yes OilingOut Compound Oiling Out IsRecrystallize->OilingOut Yes NoCrystals No Crystals Forming IsRecrystallize->NoCrystals Yes OptimizeSolvent Optimize Eluent via TLC PoorSep->OptimizeSolvent IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity CoolSlower Cool Solution Slower / Change Solvent OilingOut->CoolSlower Concentrate Concentrate Solution / Induce Crystallization NoCrystals->Concentrate

Caption: A logical diagram for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of Tert-butyl 4-(cyanomethyl)cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tert-butyl 4-(cyanomethyl)cinnamate. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. The primary synthetic route discussed is the Palladium-catalyzed Heck-Mizoroki reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for synthesizing this compound?

The most common and efficient method is the Heck-Mizoroki reaction.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, such as 4-(cyanomethyl)bromobenzene or 4-(cyanomethyl)iodobenzene, with tert-butyl acrylate in the presence of a palladium catalyst and a base.[1][4]

Q2: How do I select the optimal palladium catalyst and ligand?

The choice of catalyst and ligand is crucial for reaction efficiency and is influenced by the reactivity of the aryl halide.

  • For Aryl Iodides: These are the most reactive partners. A simple catalyst system like Pd(OAc)₂ with triphenylphosphine (PPh₃) is often sufficient.[5]

  • For Aryl Bromides: These are less reactive and may require more electron-rich and bulky phosphine ligands to promote the oxidative addition step.[3][5] Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are effective.[3][6] Using pre-formed catalysts like Pd[P(t-Bu)₃]₂ can also be convenient.[6]

  • For Aryl Chlorides: These are the least reactive and typically require specialized, highly active catalyst systems.[7][8] Bulky, electron-donating ligands such as P(t-Bu)₃ or advanced palladacycles are often necessary, usually at higher temperatures.[6]

Q3: What is the role of the base in the Heck reaction, and which one should I choose?

The base is essential for neutralizing the hydrogen halide (HX) generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.[9][10] Common choices include:

  • Organic Amines: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently used.[10]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents.[10][11] The choice can influence reaction rate and side product formation.

Q4: What are the recommended solvents and reaction temperatures?

High-boiling polar aprotic solvents are typically used to ensure the solubility of reagents and to allow for heating.

  • Common Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA) are standard choices.

  • Temperature: The reaction temperature depends on the reactivity of the aryl halide. Aryl iodides may react at 80-100°C, while less reactive aryl bromides and chlorides often require temperatures of 120-140°C.[5][12]

Troubleshooting Guide

Problem: Low or No Product Conversion

If you observe low or no conversion of your starting materials, consider the following troubleshooting steps.

low_conversion_troubleshooting start Low / No Conversion Detected catalyst_check Is the Palladium Catalyst Active? start->catalyst_check catalyst_inactive Possible Catalyst Inactivity catalyst_check->catalyst_inactive No substrate_check Is the Aryl Halide Reactive Enough? catalyst_check->substrate_check Yes solution_catalyst Solution: - Use a fresh batch of catalyst/ligand. - Pre-activate Pd(II) source if necessary. - Ensure inert atmosphere (N2/Ar) to prevent oxidation. catalyst_inactive->solution_catalyst substrate_unreactive Aryl Chloride/Bromide Unreactivity substrate_check->substrate_unreactive No conditions_check Are Reaction Conditions Optimal? substrate_check->conditions_check Yes solution_substrate Solution: - Switch to a more reactive halide (Cl -> Br -> I). - Use a more active ligand (e.g., P(t-Bu)3). - Increase reaction temperature. substrate_unreactive->solution_substrate conditions_suboptimal Suboptimal Conditions conditions_check->conditions_suboptimal No solution_conditions Solution: - Increase temperature. - Screen different bases (e.g., K2CO3, Cs2CO3). - Ensure solvent is anhydrous and degassed. conditions_suboptimal->solution_conditions

Caption: Troubleshooting workflow for low or no product conversion in a Heck reaction.

Problem: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate ("palladium black") indicates the aggregation and deactivation of the palladium catalyst.[13]

  • Possible Cause: The reaction temperature is too high, leading to ligand degradation and catalyst aggregation.

    • Solution: Lower the reaction temperature. If reactivity is too low at a reduced temperature, a more active ligand may be required to facilitate the reaction under milder conditions.[13]

  • Possible Cause: An inappropriate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Solution: For monodentate phosphine ligands like PPh₃, a ligand:Pd ratio of 2:1 to 4:1 is common. For bulky phosphines like P(t-Bu)₃, a 1:1 or 2:1 ratio is often sufficient.[7]

  • Possible Cause: The presence of oxygen can oxidize the active Pd(0) species, leading to decomposition.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degas the solvent and reagents thoroughly before use.[13]

Problem: Significant Formation of Side Products
  • Side Product: Reductive Heck Product (saturation of the double bond).

    • Cause: This side reaction can occur depending on the base, solvent, and temperature.[1] It involves the interception of an intermediate with a hydride source.

    • Solution: Screen different bases. For instance, inorganic bases like carbonates might favor the desired product over organic amine bases under certain conditions.

  • Side Product: Isomerization of the Cinnamate Product (formation of the Z-isomer or migration of the double bond).

    • Cause: After β-hydride elimination, re-insertion of the olefin can lead to isomerization. This is more likely if the final reductive elimination of HX is slow.[9]

    • Solution: The addition of certain salts, like tetrabutylammonium bromide (TBAB), can sometimes suppress isomerization and improve selectivity for the E-isomer.[1] The Heck reaction generally favors the trans product due to steric factors.[2]

Data Presentation: Catalyst System Comparison

The following table summarizes typical conditions for a model Heck reaction between an aryl bromide and an acrylate, which can be adapted for the synthesis of this compound.

Catalyst SystemPd Loading (mol%)Ligand (equiv. to Pd)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃1 - 22 - 4Et₃N (1.5)DMF100 - 12075 - 90
Pd₂(dba)₃ / P(t-Bu)₃0.5 - 12 - 3Cs₂CO₃ (2.0)DMA10085 - 95
PdCl₂(PPh₃)₂2 - 3-K₂CO₃ (2.0)NMP120 - 14070 - 85
Pd(P(t-Bu)₃)₂1-Cy₂NMe (1.5)Toluene80 - 100>90

Experimental Protocols

General Protocol for Heck-Mizoroki Synthesis

This protocol is a general starting point and may require optimization.

Reagents:

  • 4-(cyanomethyl)bromobenzene (1.0 equiv)

  • tert-Butyl acrylate (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.02 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.02 - 0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylacetamide (DMA)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(cyanomethyl)bromobenzene, cesium carbonate, Pd(OAc)₂, and P(t-Bu)₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMA via syringe, followed by tert-butyl acrylate.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of the Catalytic Cycle

The Heck-Mizoroki reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)L₂-X pd0->pd_intermediate Oxidative Addition pd_intermediate->pd0 [Base] olefin_insertion Olefin Insertion (syn-addition) insertion_product R'-CH₂-CH(R)-Pd(II)L₂-X pd_intermediate->insertion_product Olefin Coordination & Insertion hx_salt Base-H⁺X⁻ pd_intermediate->hx_salt beta_hydride β-Hydride Elimination product_complex Product-Pd(II) Complex insertion_product->product_complex β-Hydride Elimination reductive_elim Reductive Elimination product Product product_complex->product aryl_halide R-X aryl_halide->pd_intermediate olefin Olefin olefin->insertion_product base Base base->pd0

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

References

Validation & Comparative

"Tert-butyl 4-(cyanomethyl)cinnamate" vs. other cinnamate esters in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activities of Cinnamate Esters: Evaluating "Tert-butyl 4-(cyanomethyl)cinnamate" in Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various cinnamate esters, with a special focus on contextualizing the potential performance of this compound. While direct experimental data for this specific compound is limited in publicly available literature, we can infer its likely bioactivity profile by examining structure-activity relationships (SAR) established for a range of related cinnamate esters.

Cinnamic acid and its derivatives are a well-studied class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. The specific functional groups attached to the cinnamate scaffold play a crucial role in determining the potency and selectivity of these activities. Here, we will dissect the potential contributions of the tert-butyl ester and the 4-(cyanomethyl)phenyl moieties to the overall biological profile of the target molecule.

Data Presentation: Comparison of Cinnamate Esters in Biological Assays

The following tables summarize the biological activities of various cinnamate esters, categorized by the type of assay. This data provides a basis for understanding how different structural modifications influence biological outcomes.

Table 1: Cytotoxicity of Cinnamate Esters Against Cancer Cell Lines

Compound/Derivative ClassCell Line(s)IC50 Value(s)Key Structural FeaturesReference(s)
Cinnamic acid amides with electron-withdrawing groups (e.g., cyano)HeLa, K562, Fem-x, MCF-742 - 166 µMCyano group on the aromatic ring of the amine part[1]
Cinnamic acid estersL-6>40 µM (generally)Monosubstituted aromatic rings[2]
4-hydroxy-3-nitrophenyl and 3,4-dihydroxyphenyl cinnamate estersL. donovaniPotent4-hydroxy-3-nitro or 3,4-dihydroxy substitution[2]
Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoateM. marinum64 µM4-hydroxycinnamic acid derivative[3]

Table 2: Antimicrobial Activity of Cinnamate Esters

Compound/Derivative ClassMicroorganism(s)MIC Value(s)Key Structural FeaturesReference(s)
Butyl cinnamateC. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum626.62 µMButyl ester[4]
Decyl cinnamateS. aureus, S. epidermidis, P. aeruginosa550.96 µMDecyl ester[4]
4-methoxycinnamic acidBacteria and Fungi50.4 - 449 µM4-methoxy substitution[5]
Cinnamic acidM. tuberculosis H37Rv270 - 675 µMUnsubstituted[5]

Table 3: Anti-inflammatory and Antioxidant Activities of Cinnamate Esters

Compound/Derivative ClassAssayActivity MetricKey Structural FeaturesReference(s)
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivativesDPPH radical scavengingPotent antioxidant3,5-di-tert-butyl-4-hydroxy substitution[6]
tert-butyl (substituted benzamido)phenylcarbamate derivativesCarrageenan-induced rat paw edema39.0 - 54.2% inhibitiontert-butyl carbamate[7]
Cinnamic acid-based hybrids with 1,2,4-triazole or 1,3,4-oxadiazoleDPPH assay, COX-1/COX-2 inhibitionSignificant antioxidant and anti-inflammatoryHeterocyclic moieties[8]

Inferred Biological Profile of this compound

Based on the data presented, we can formulate a hypothesis regarding the potential biological activities of this compound.

  • Cytotoxicity: The presence of the electron-withdrawing cyanomethyl group at the 4-position of the phenyl ring is a key feature. Studies have shown that such electron-withdrawing groups can enhance the cytotoxic effects of cinnamic acid derivatives against cancer cell lines[1]. Therefore, it is plausible that this compound would exhibit significant cytotoxic activity. The bulky tert-butyl ester group may also influence its lipophilicity and cellular uptake, potentially modulating its cytotoxic potency.

  • Antimicrobial Activity: The antimicrobial activity of cinnamate esters is influenced by both the ester group and the substituents on the phenyl ring. While long-chain esters have shown good activity, the impact of a tert-butyl group is less documented in the provided results. The 4-cyanomethyl group's contribution to antimicrobial effects is not clear from the available data, though derivatives like 4-methoxycinnamic acid have shown potent activity.

  • Anti-inflammatory and Antioxidant Activity: The antioxidant activity of cinnamic acid derivatives is often associated with the presence of hydroxyl groups on the phenyl ring, which can act as radical scavengers. Since this compound lacks these hydroxyl groups, its direct antioxidant activity is likely to be limited. However, some cinnamic acid derivatives exert anti-inflammatory effects through mechanisms other than direct antioxidant action, such as the inhibition of inflammatory enzymes. The presence of the tert-butyl group in other classes of compounds has been associated with anti-inflammatory activity[7].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, which can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to reach a specific growth phase (e.g., logarithmic phase). The culture is then diluted to a standardized concentration.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a certain period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized edema.

  • Edema Measurement: The paw volume is measured at different time points (e.g., 1, 3, 5, and 7 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of cinnamate esters.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (In vivo/In vitro) characterization->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant data_analysis Data Analysis (IC50, MIC calculation) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of a novel cinnamate ester.

cytotoxicity_pathway compound Cinnamate Ester (e.g., with cyano group) cell_membrane Cellular Uptake compound->cell_membrane intracellular_targets Intracellular Targets (e.g., DNA, enzymes) cell_membrane->intracellular_targets signaling_pathways Disruption of Signaling Pathways intracellular_targets->signaling_pathways cell_cycle_arrest Cell Cycle Arrest signaling_pathways->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) signaling_pathways->apoptosis cell_death Cancer Cell Death cell_cycle_arrest->cell_death apoptosis->cell_death

Caption: Putative mechanism of cytotoxicity for certain cinnamate derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet available in the peer-reviewed literature, a comparative analysis of related cinnamate esters provides a strong foundation for predicting its potential. The presence of an electron-withdrawing cyanomethyl group suggests a high likelihood of cytotoxic activity against cancer cell lines. Its anti-inflammatory and antimicrobial properties are also plausible but would be highly dependent on the interplay between the tert-butyl ester and the substituted phenyl ring.

This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and other novel cinnamate esters. The provided experimental protocols and conceptual diagrams offer a framework for the systematic evaluation of these promising compounds. Further research is warranted to synthesize this compound and empirically validate its biological profile.

References

A Comparative Analysis of Synthetic Routes to Tert-butyl 4-(cyanomethyl)cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl 4-(cyanomethyl)cinnamate, a valuable intermediate in pharmaceutical and materials science, can be approached through several established synthetic methodologies. This guide provides a comparative analysis of three prominent methods: the Heck reaction, the Wittig reaction, and the Knoevenagel condensation. Each method is evaluated based on reaction efficiency, substrate availability, and operational simplicity, supported by detailed, plausible experimental protocols.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the three synthesis routes to this compound. These values are based on typical yields and conditions reported for analogous reactions in the chemical literature.

ParameterHeck ReactionWittig ReactionKnoevenagel Condensation
Starting Materials 4-(Cyanomethyl)bromobenzene, tert-butyl acrylate4-(Cyanomethyl)benzaldehyde, tert-butyl (triphenylphosphoranylidene)acetate4-(Cyanomethyl)benzaldehyde, Malonic acid mono-tert-butyl ester
Key Reagents Pd(OAc)₂, P(o-tolyl)₃, Et₃N-Piperidine, Pyridine
Solvent TolueneDichloromethaneToluene
Reaction Temperature 100 °CRoom Temperature90 °C (reflux)
Reaction Time 12 - 24 hours12 - 18 hours4 - 8 hours
Typical Yield 75 - 85%80 - 90%70 - 80%
Key Byproducts Triethylammonium bromideTriphenylphosphine oxideWater, CO₂

Detailed Experimental Protocols

Method 1: Heck Reaction

The Heck reaction provides a direct method for the arylation of alkenes. In this case, 4-(cyanomethyl)bromobenzene is coupled with tert-butyl acrylate using a palladium catalyst.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq), and 4-(cyanomethyl)bromobenzene (1.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by tert-butyl acrylate (1.2 eq) and triethylamine (Et₃N, 1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Wittig Reaction

The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds from an aldehyde and a phosphonium ylide. This route involves the reaction of 4-(cyanomethyl)benzaldehyde with tert-butyl (triphenylphosphoranylidene)acetate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-(cyanomethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add tert-butyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Method 3: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, followed by decarboxylation. Here, 4-(cyanomethyl)benzaldehyde is condensed with a malonic acid monoester.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-(cyanomethyl)benzaldehyde (1.0 eq) and malonic acid mono-tert-butyl ester (1.2 eq) in toluene.

  • Add piperidine (0.1 eq) and pyridine (0.2 eq) as catalysts.

  • Heat the mixture to reflux (approximately 90-100 °C) and continue for 4-8 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method.

Heck_Reaction A 4-(Cyanomethyl)bromobenzene C Pd(OAc)2 / P(o-tolyl)3 Et3N, Toluene, 100 °C A->C B tert-butyl acrylate B->C D This compound C->D Heck Coupling

Caption: Heck Reaction Workflow

Wittig_Reaction A 4-(Cyanomethyl)benzaldehyde C DCM, RT A->C B tert-butyl (triphenylphosphoranylidene)acetate B->C D This compound C->D Wittig Olefination

Caption: Wittig Reaction Workflow

Knoevenagel_Condensation A 4-(Cyanomethyl)benzaldehyde C Piperidine, Pyridine Toluene, Reflux A->C B Malonic acid mono-tert-butyl ester B->C D This compound C->D Knoevenagel Condensation

Caption: Knoevenagel Condensation Workflow

Comparative Discussion

  • Heck Reaction: This method is advantageous for its convergence, directly coupling two key fragments. However, it requires a palladium catalyst and a phosphine ligand, which can be costly and require careful removal from the final product. The reaction conditions are also more forcing compared to the Wittig reaction.

  • Wittig Reaction: The Wittig reaction is often a high-yielding and reliable method for olefination. A key advantage is the mild reaction conditions, often proceeding at room temperature. The main drawback is the stoichiometric formation of triphenylphosphine oxide, which can sometimes complicate product purification.

  • Knoevenagel Condensation: This method utilizes readily available and inexpensive catalysts. The reaction can be driven to completion by the removal of water. However, the synthesis of the required malonic acid mono-tert-butyl ester might add an extra step to the overall sequence.

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, cost, and available equipment. The Wittig reaction often presents the most favorable balance of high yield and mild conditions, making it an excellent choice for laboratory-scale synthesis. For larger-scale production, the Knoevenagel condensation might be more cost-effective due to the cheaper reagents and catalysts. The Heck reaction remains a powerful tool, particularly when exploring analogs with diverse substitution patterns on the aromatic ring.

Validating the Structure of Tert-butyl 4-(cyanomethyl)cinnamate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of Tert-butyl 4-(cyanomethyl)cinnamate, a versatile organic intermediate.

This document outlines the experimental protocol and presents the expected data from key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to definitively confirm the molecular structure.

Predicted 2D NMR Correlation Data for this compound

The following table summarizes the anticipated correlations in the 2D NMR spectra of this compound. These predictions are based on established chemical shift principles and provide a benchmark for experimental data comparison.

Proton (¹H) Signal Predicted δ (ppm) Integration Multiplicity COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C)
H-a~1.509Hsinglet-C-a'C-b', C-c'
H-b~3.802Hsinglet-C-b'C-c', C-d', C-e'
H-c~6.401HdoubletH-dC-c'C-b', C-d', C-e', C-f'
H-d~7.601HdoubletH-cC-d'C-c', C-e', C-f'
H-e (ortho)~7.502HdoubletH-fC-e'C-b', C-c', C-d', C-g'
H-f (meta)~7.302HdoubletH-eC-f'C-d', C-e', C-g'
Carbon (¹³C) Signal Predicted δ (ppm) Description
C-a'~28tert-butyl methyls
C-b'~81tert-butyl quaternary C
C-c'~23-CH₂-CN
C-d'~118-C≡N
C-e'~120Vinylic CH
C-f'~145Vinylic CH
C-g'~129Aromatic CH
C-h'~130Aromatic CH
C-i'~135Aromatic quat. C
C-j'~138Aromatic quat. C
C-k'~166Ester C=O

Experimental Protocol

Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the one-dimensional proton spectrum.

  • COSY: A gradient-enhanced COSY (gCOSY) experiment is used to identify proton-proton couplings. Key parameters include a spectral width of 12 ppm in both dimensions and 256 increments in the indirect dimension.

  • HSQC: A gradient-enhanced sensitivity-improved HSQC (gHSQC) experiment is performed to determine one-bond proton-carbon correlations. The spectral widths are set to 12 ppm for the ¹H dimension and 180 ppm for the ¹³C dimension.

  • HMBC: A gradient-enhanced HMBC (gHMBC) experiment is used to identify long-range (2-3 bond) proton-carbon correlations. The experiment is optimized for a long-range coupling constant of 8 Hz.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the data obtained from the 2D NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Elucidation H1_NMR ¹H NMR Spectrum - Chemical Shifts - Integrations - Multiplicities Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR Spectrum - Number of Signals C13_NMR->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Assemble Fragments & Confirm Connectivity HMBC->Connectivity Fragments->Connectivity Validation Validated Structure of This compound Connectivity->Validation

Workflow for 2D NMR based structural validation.

Data Interpretation and Structural Confirmation

COSY Analysis: The COSY spectrum will reveal the coupling between the two vinylic protons (H-c and H-d) of the cinnamate backbone, appearing as a cross-peak. It will also confirm the coupling between the aromatic protons (H-e and H-f). The absence of COSY correlations for the tert-butyl protons (H-a) and the cyanomethyl protons (H-b) will confirm them as isolated spin systems.

HSQC Analysis: The HSQC spectrum directly correlates each proton to its attached carbon. This experiment will definitively link H-a to C-a', H-b to C-c', H-c to C-c', H-d to C-d', H-e to C-e', and H-f to C-f', providing a carbon count for all protonated carbons.

HMBC Analysis: The HMBC spectrum is crucial for assembling the molecular fragments. Key long-range correlations that will validate the structure include:

  • Correlations from the tert-butyl protons (H-a) to the quaternary carbon of the tert-butyl group (C-b') and the ester carbonyl carbon (C-k').

  • Correlations from the cyanomethyl protons (H-b) to the nitrile carbon (C-d') and the aromatic carbons (C-g' and C-i').

  • Correlations from the vinylic protons (H-c and H-d) to the ester carbonyl carbon (C-k') and the aromatic ring carbons.

  • Correlations from the aromatic protons (H-e and H-f) to the other carbons within the aromatic ring and to the vinylic carbons.

By systematically analyzing the correlations from these 2D NMR experiments and comparing them with the predicted data, the connectivity of all atoms in this compound can be unequivocally established, thereby validating its chemical structure. This rigorous approach provides the high level of confidence required in research and drug development.

Comparative Bioactivity of Tert-butyl 4-(cyanomethyl)cinnamate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. The specific compound, Tert-butyl 4-(cyanomethyl)cinnamate, has not been extensively studied, and publicly available data on its bioactivity is limited. However, by examining its structural analogs, we can infer its potential biological profile and guide future research. This guide provides a comparative analysis of the bioactivity of analogs of this compound, focusing on the influence of the tert-butyl ester group and the 4-position substituent on the phenyl ring. The data presented is compiled from various studies and is intended for researchers, scientists, and drug development professionals.

Structural Features of Interest

The bioactivity of this compound is likely influenced by two key structural features:

  • The Tert-butyl Ester: The bulky tert-butyl group can affect the compound's lipophilicity, steric interactions with biological targets, and its susceptibility to hydrolysis by esterases.

  • The 4-(cyanomethyl) Group: This electron-withdrawing group at the para-position of the phenyl ring can modulate the electronic properties of the entire molecule, influencing its interaction with enzymes and receptors.

Comparative Bioactivity Data

To provide a framework for understanding the potential bioactivity of this compound, the following tables summarize the biological activities of its close analogs.

Table 1: Antifungal Activity of Tert-butyl and Tert-amyl Cinnamate Analogs

This table highlights the influence of the ester group and phenyl ring substituents on antifungal activity against various plant pathogenic fungi. The data suggests that the presence of a bulky tertiary alkyl ester can enhance antifungal activity.[1]

CompoundR (Phenyl Ring Substituent)Ester GroupAverage Inhibition Rate (%) against Four Fungal Strains*
Analog 1 Ht-Butyl46.8
Analog 2 4-OHt-AmylData not specified
Analog 3 4-Ft-AmylData not specified
Analog 4 4-CF3t-AmylData not specified
Analog 5 2-OHt-AmylData not specified
Analog 6 2-OAct-AmylData not specified
Analog 7 4-OMet-AmylData not specified
Analog 8 2-OH, 3-OMet-AmylData not specified

*Average inhibition rates against Rhizoctonia solani, Fusarium graminearum, Sclerotinia sclerotiorum, and Botrytis cinerea at a concentration of 50 µg/mL.

Table 2: Antimicrobial Activity of 4-Substituted Cinnamic Acid Esters

This table showcases the impact of different electron-withdrawing groups at the 4-position on the antimicrobial activity of cinnamic acid esters. The data indicates that such substitutions can lead to potent antimicrobial effects.[2]

Compound4-Position SubstituentEster GroupOrganismMIC (µmol/mL)
Analog 9 ClMethylStaphylococcus aureus>5.09
Analog 10 ClMethoxyethylCandida albicans0.13
Analog 11 ClPerillylCandida albicans0.024
Table 3: Cytotoxicity of Cinnamic Acid Derivatives

The following table presents the cytotoxic activity of various cinnamic acid esters against human cancer cell lines. This data suggests that cinnamic acid derivatives can exhibit significant anticancer properties.

CompoundCell LineIC50 (µM)
Caffeic acid phenethyl ester (CAPE) Oral Squamous CarcinomaNot specified
Cinnamic acid phenethyl esters Oral Squamous CarcinomaVaried based on substitution

Experimental Protocols

Antifungal Activity Assay (Mycelium Growth Rate Method)[1]
  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Compound Preparation: The test compounds were dissolved in acetone to a concentration of 10 mg/mL.

  • Assay Plate Preparation: The compound solutions were added to the molten PDA medium to achieve final concentrations of 50 µg/mL. The medium was then poured into Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed at the center of each agar plate.

  • Incubation: The plates were incubated at 25 ± 1 °C.

  • Data Collection: The diameter of the mycelial colony was measured when the mycelium in the control plate (containing only acetone) reached the edge of the dish.

  • Calculation: The inhibition rate was calculated using the formula: Inhibition rate (%) = [(Colony diameter of control - Colony diameter of treated) / Colony diameter of control] × 100

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
  • Inoculum Preparation: Microbial strains were cultured and diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds were serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast) in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the test microorganism was added to each well.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for yeast).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Visualizations

General Structure-Activity Relationship (SAR) for Cinnamic Acid Esters

SAR_Cinnamic_Esters cluster_scaffold Cinnamic Acid Ester Scaffold cluster_substituents Modifications cluster_activity Bioactivity Scaffold Phenyl-CH=CH-COOR R_group R Group on Phenyl Ring Scaffold->R_group Substitution Ester_group Ester Group (R') Scaffold->Ester_group Esterification Bioactivity Biological Activity (Antifungal, Antimicrobial, etc.) R_group->Bioactivity Influences Ester_group->Bioactivity Influences

Caption: General SAR of Cinnamic Acid Esters.

Experimental Workflow for Antifungal Bioactivity Screening

Antifungal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Cinnamate Analogs C Prepare Test Plates with Compounds A->C B Prepare Fungal Cultures D Inoculate Plates with Fungi B->D C->D E Incubate under Controlled Conditions D->E F Measure Mycelial Growth E->F G Calculate Inhibition Rates F->G H Determine Structure-Activity Relationship G->H

Caption: Workflow for Antifungal Screening.

Discussion and Future Directions

The available data on analogs of this compound suggest that this compound class holds significant potential for biological activity.

  • Influence of the Ester Group: The presence of a bulky tert-butyl or tert-amyl ester appears to be favorable for antifungal activity, possibly by increasing lipophilicity and facilitating membrane penetration, or through specific steric interactions with the target enzyme.[1]

  • Influence of the 4-Position Substituent: Electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro and trifluoromethyl, have been shown to enhance the antimicrobial and antifungal activities of cinnamic acid esters.[1][2] This suggests that the cyanomethyl group in the target compound is likely to contribute positively to its bioactivity. The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance the antifungal activity of cinnamic acid derivatives.[3]

  • Combined Effect: It is plausible that the combination of a tert-butyl ester and a 4-(cyanomethyl) group could result in a compound with potent and potentially selective biological activity.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and a series of its close analogs is a crucial first step.

  • Broad-Spectrum Bioactivity Screening: These compounds should be screened against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes.

  • Mechanism of Action Studies: For the most active compounds, studies to elucidate their mechanism of action at the molecular level are warranted. This could involve identifying the specific cellular pathways or enzymes they target.

  • In Vivo Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the structure-activity relationships of this compound class, researchers can unlock new therapeutic agents with improved efficacy and selectivity.

References

A Comparative Analysis of the Antioxidant Potential: Tert-butyl 4-(cyanomethyl)cinnamate versus BHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Tert-butyl 4-(cyanomethyl)cinnamate is a derivative of cinnamic acid, a naturally occurring organic acid found in plants. Cinnamic acid and its derivatives are known for a variety of biological activities, including antioxidant properties. The structure of this compound features a tert-butyl ester group and a cyanomethyl group on the phenyl ring.

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent free radical-mediated oxidative degradation. Its antioxidant activity is well-documented and serves as a common benchmark in antioxidant studies.

Structural Comparison and Predicted Antioxidant Activity

The antioxidant activity of phenolic compounds and their derivatives is intrinsically linked to their chemical structure. The ability to donate a hydrogen atom or an electron to a free radical is a key determinant of their radical scavenging capacity.

FeatureThis compoundButylated Hydroxytoluene (BHT)Hydroxylated Cinnamic Acid Derivative (e.g., Ferulic Acid)
Phenolic Hydroxyl Group AbsentPresent (one)Present (one or more)
Key Structural Moiety Cinnamate esterPhenolHydroxyphenylpropanoic acid
Predicted Primary Antioxidant Mechanism Likely weak or negligible hydrogen atom donation.Hydrogen atom donation from the phenolic hydroxyl group.Hydrogen atom donation from the phenolic hydroxyl group(s).
Radical Stabilizing Features Resonance delocalization across the cinnamate system.Steric hindrance from tert-butyl groups stabilizes the resulting phenoxyl radical.Resonance delocalization across the phenyl ring and the propenoic acid side chain.

Based on its structure, This compound is predicted to have significantly lower intrinsic antioxidant activity compared to BHT . The primary mechanism of action for phenolic antioxidants like BHT involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[1][2][3][4] The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which prevents it from initiating further radical chain reactions.

In contrast, this compound lacks a phenolic hydroxyl group, which is crucial for efficient radical scavenging. While the extended conjugation of the cinnamate system can offer some resonance stabilization, the absence of a readily donatable hydrogen atom suggests a limited capacity to quench free radicals via the conventional hydrogen atom transfer mechanism. The antioxidant activity of cinnamic acid derivatives is strongly correlated with the presence and position of hydroxyl groups on the phenyl ring.[1][5]

Signaling Pathways and Mechanisms of Action

The established antioxidant mechanism for BHT and the predicted pathway for cinnamic acid derivatives are depicted below.

BHT Antioxidant Mechanism

BHT acts as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to a peroxyl radical (ROO•), thereby terminating the lipid peroxidation chain reaction.

BHT_Mechanism BHT BHT (ArOH) BHT_Radical BHT Radical (ArO•) (Stabilized) BHT->BHT_Radical H• donation Peroxyl_Radical Peroxyl Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxyl_Radical->Hydroperoxide Non_Radical_Products Non-Radical Products BHT_Radical->Non_Radical_Products Termination

Caption: BHT's mechanism of radical scavenging.

General Antioxidant Mechanism for Hydroxylated Cinnamic Acid Derivatives

Hydroxylated cinnamic acid derivatives similarly act by donating a hydrogen atom from a phenolic hydroxyl group. The resulting radical is stabilized through resonance.

Cinnamic_Acid_Mechanism Cinnamic_Acid Hydroxylated Cinnamic Acid Derivative Cinnamate_Radical Cinnamate Radical (Resonance Stabilized) Cinnamic_Acid->Cinnamate_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule

Caption: Radical scavenging by hydroxylated cinnamates.

Experimental Protocol: DPPH Radical Scavenging Assay

To empirically determine and compare the antioxidant activity of this compound and BHT, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method.

Principle

The DPPH radical is a stable free radical with a deep violet color in solution, showing a strong absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow and a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds: this compound and BHT

  • Positive control: Ascorbic acid or Trolox

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

Procedure
  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Prepare stock solutions of this compound, BHT, and the positive control in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

    • Add a small volume of the different concentrations of the test samples and the positive control (e.g., 20 µL) to the wells.

    • For the blank, add the solvent (methanol) instead of the test sample to the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank (DPPH solution without test sample).

  • A_sample is the absorbance of the DPPH solution with the test sample.

The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Test Samples in Microplate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds and BHT prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Values measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

While direct experimental data for this compound is lacking, a comparison based on chemical principles suggests it is unlikely to be a potent antioxidant in the same class as BHT. The absence of a phenolic hydroxyl group, a key structural feature for radical scavenging, is the primary reason for this prediction. BHT's efficacy is well-established and stems from its ability to donate a hydrogen atom and form a stable radical. Experimental validation using standardized assays such as the DPPH method is necessary to definitively determine the antioxidant capacity of this compound.

References

A Researcher's Guide to Assessing Cross-Reactivity of Antibodies Against Novel Haptens: A Case Study with Tert-butyl 4-(cyanomethyl)cinnamate Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals venturing into the development of antibodies against novel small molecules, such as "Tert-butyl 4-(cyanomethyl)cinnamate," ensuring the specificity of these antibodies is a critical step. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against such haptens. While specific experimental data for antibodies against this compound is not publicly available, this document outlines the essential principles, experimental protocols, and data presentation methods required to conduct a thorough cross-reactivity analysis.

Introduction to Hapten Conjugation and Antibody Specificity

Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process is known as hapten conjugation. The resulting hapten-carrier conjugate is then used to immunize an animal model to produce antibodies that recognize the hapten.

A crucial characteristic of any antibody developed for research, diagnostic, or therapeutic purposes is its specificity. Antibody cross-reactivity occurs when an antibody raised against one specific antigen also recognizes and binds to other, structurally similar molecules.[1][2] This can lead to non-specific signals in immunoassays, potentially causing inaccurate results and compromising the reliability of an experiment or diagnostic test.[1] Therefore, a rigorous assessment of cross-reactivity is mandatory to validate the specificity of newly developed antibodies.

Experimental Approach to Assessing Cross-Reactivity

The most common and effective methods for evaluating the cross-reactivity of antibodies against small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA is a highly sensitive immunoassay that measures the concentration of an antigen by detecting the interference it causes in the binding of a labeled antigen to a specific antibody. In the context of cross-reactivity, the assay is used to determine the extent to which structurally related compounds compete with the target hapten for binding to the antibody.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3][4] It provides quantitative data on the kinetics of antibody-antigen binding, including association and dissociation rates, and the affinity of the interaction.[3] By immobilizing the antibody and flowing the target hapten and potential cross-reactants over a sensor surface, SPR can precisely measure and compare the binding affinities, offering a detailed profile of antibody specificity.[3][4]

Data Presentation: Quantifying Cross-Reactivity

To facilitate a clear comparison of antibody specificity, all quantitative data should be summarized in a structured table. The key parameter to report from a competitive ELISA is the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that inhibits 50% of the labeled antigen binding. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Competitor Molecule) x 100

For SPR, the equilibrium dissociation constant (KD) is the primary measure of binding affinity. A lower KD value indicates a stronger binding affinity.

Table 1: Hypothetical Cross-Reactivity Profile of an Anti-Tert-butyl 4-(cyanomethyl)cinnamate Antibody

CompoundStructureIC50 (nM)% Cross-ReactivityKD (M)
This compound (Structure of target hapten)10100%1.2 x 10⁻⁹
Cinnamic Acid(Structure of cinnamic acid)5,0000.2%8.5 x 10⁻⁶
4-Cyanocinnamic Acid(Structure of 4-cyanocinnamic acid)5002%9.1 x 10⁻⁷
Tert-butyl Cinnamate(Structure of tert-butyl cinnamate)2504%4.3 x 10⁻⁷
Phenylacetic Acid(Structure of phenylacetic acid)> 10,000< 0.1%Not Determined

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible cross-reactivity data.

Protocol 1: Hapten-Carrier Protein Conjugation

This protocol describes a general method for conjugating a hapten containing a carboxylic acid group, such as the derivative of this compound, to a carrier protein using the carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

  • Hapten Activation:

    • Dissolve the hapten derivative in a suitable organic solvent (e.g., dimethylformamide, DMF).

    • Add a molar excess of EDC and NHS to the hapten solution.

    • Incubate at room temperature for 1-4 hours to activate the carboxylic acid group.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA) in a phosphate buffer (pH 7.2-8.0).

    • Slowly add the activated hapten solution to the protein solution while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by dialysis against phosphate-buffered saline (PBS) or through gel filtration chromatography.

  • Characterization:

    • Determine the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectroscopy or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating:

    • Coat a 96-well microtiter plate with the hapten-protein conjugate (e.g., this compound-BSA) at an optimal concentration (e.g., 1-10 µg/mL) in a carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten (as a standard) and the potential cross-reacting compounds in PBST.

    • In a separate plate or tubes, pre-incubate the diluted standards and competitors with a fixed, limiting concentration of the primary antibody for 1 hour at room temperature.

    • Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add an enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Signal Development and Measurement:

    • Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.[5]

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value for each compound and calculate the percent cross-reactivity as described above.

Protocol 3: Surface Plasmon Resonance (SPR) for Affinity Measurement
  • Antibody Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.

    • Inject the primary antibody over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the target hapten and potential cross-reactants in a suitable running buffer.

    • Inject the analytes sequentially over the immobilized antibody surface, starting from the lowest concentration.

    • Include buffer-only injections (blanks) for double referencing.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data (response units over time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values for the target hapten and the potential cross-reactants.

Visualizing Experimental Workflows

Clear diagrams of the experimental workflows are essential for understanding the logical steps involved in the cross-reactivity assessment.

experimental_workflow cluster_conjugation Hapten-Protein Conjugation cluster_immunization Antibody Production cluster_analysis Cross-Reactivity Analysis Hapten This compound Derivative Conjugate Hapten-Carrier Conjugate Hapten->Conjugate EDC/NHS Chemistry Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization Hybridoma Hybridoma Technology (for Monoclonal) Immunization->Hybridoma Purification Antibody Purification Hybridoma->Purification ELISA Competitive ELISA Purification->ELISA SPR Surface Plasmon Resonance (SPR) Purification->SPR Data Data Analysis & Comparison ELISA->Data SPR->Data competitive_elisa_workflow A Coat plate with Hapten-Protein Conjugate B Block non-specific sites A->B C Pre-incubate Antibody with Target Hapten or Competitor B->C D Add Antibody-Competitor mixture to plate C->D E Wash unbound antibody D->E F Add Enzyme-conjugated Secondary Antibody E->F G Wash unbound secondary antibody F->G H Add Substrate G->H I Measure Signal H->I spr_workflow A Immobilize Antibody on Sensor Chip B Inject Target Hapten or Competitor (Analyte) A->B C Monitor Binding (Sensorgram) B->C E Analyze Kinetics (ka, kd, KD) D Regenerate Sensor Surface C->D C->E D->B Next Analyte

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(cyanomethyl)cinnamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 4-(cyanomethyl)cinnamate, ensuring laboratory safety and environmental compliance.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Acute Aquatic Hazard (Category 2): Toxic to aquatic life.[1]

Adherence to proper personal protective equipment (PPE) protocols is essential when handling this compound. This includes wearing protective gloves, and ensuring contaminated work clothing is not removed from the workplace.[1]

II. Regulatory Compliance and Waste Categorization

Disposal of this compound must be in accordance with national and local regulations.[1] It is crucial to consult your institution's specific waste management guidelines. This compound should be treated as a hazardous chemical waste.

Waste Stream Identification: Based on its chemical structure (a cinnamate ester containing a nitrile group), this compound falls into the category of halogen-free organic waste. It is critical to not mix this waste with other incompatible waste streams.[1][2]

III. Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[1]

  • Use safety glasses or goggles.

  • Wear a laboratory coat.

2. Waste Collection:

  • Solid Waste: If the compound is in solid form, carefully sweep the material to avoid dust dispersion and place it into a designated, airtight, and clearly labeled hazardous waste container.[3]

  • Liquid Waste/Solutions: If dissolved in a solvent, collect the solution in a designated container for halogen-free organic solvent waste. Ensure the container is compatible with the solvent used.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a sealed bag and placed in the solid hazardous waste container.

3. Container Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., exclamation mark for skin sensitizer, fish and tree for environmental hazard).

  • Indicate the approximate quantity of the waste.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1][4] Do not dispose of this chemical down the drain or in regular trash.[1][5]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.[1]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Prevent the spill from entering drains or waterways.[1]

Quantitative Data Summary

PropertyValueSource
GHS Hazard Statements H317: May cause an allergic skin reaction. H401: Toxic to aquatic life.[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Incompatible Materials Oxidizing agents, acids, bases, reducing agents.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Hazardous Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Halogen-Free Organic Waste Container waste_type->liquid_waste Liquid storage Store in Designated Secondary Containment solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance: Tert-butyl 4-(cyanomethyl)cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Tert-butyl 4-(cyanomethyl)cinnamate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on related chemical safety data, this compound may cause skin and eye irritation.[1] It is also potentially harmful if swallowed or inhaled. Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential irritation or allergic reactions.[1][2]
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from splashes or dust particles that can cause serious irritation.[1][3]
Skin and Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust or vapors.[4]

Operational and Handling Plan

Proper handling procedures are essential to ensure a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling the compound.[1][4]

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Take measures to prevent the build-up of electrostatic charge.[4]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

Emergency Procedures

First Aid Measures:

  • If on skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.[1][2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan

All waste materials, including the compound itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Do not allow the product to enter drains or waterways, as it may be toxic to aquatic life.[2]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Handle the Compound with Care prep_hood->handle_weigh handle_avoid Avoid Creating Dust and Contact with Skin/Eyes handle_weigh->handle_avoid cleanup_decon Decontaminate Work Area handle_avoid->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Remove PPE Carefully cleanup_wash->cleanup_ppe disp_waste Collect Chemical Waste in Designated, Labeled Container cleanup_ppe->disp_waste disp_final Dispose of Waste Through Approved Channels disp_waste->disp_final

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.